3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSVZGMDFMOJJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34772-98-0 | |
| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Characterization of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of the chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This compound, belonging to the enaminone class of chalcones, is of interest for its versatile synthetic utility and potential pharmacological activities. This document outlines established synthetic protocols, presents key quantitative analytical data in a structured format, and visualizes the experimental workflows for clarity.
Synthesis
Two primary methods have been established for the synthesis of this compound: Claisen-Schmidt condensation and condensation with a formamide acetal.
Method A: Claisen-Schmidt Condensation
This classical approach involves the base-catalyzed aldol condensation of 2-acetylthiophene with 4-(dimethylamino)benzaldehyde.
Experimental Protocol:
To a solution of 2-acetylthiophene (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in ethanol (15 mL), a 10% aqueous solution of sodium hydroxide (0.6 mL) is added. The resulting mixture is stirred at room temperature for 8 hours. The precipitate that forms is collected by vacuum filtration, washed with water, and dried in the air to yield the product. A reported yield for this type of reaction is approximately 80%.
Method B: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
This method provides an alternative route via the reaction of 2-acetylthiophene with a formylating agent.
Experimental Protocol:
A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (0.2 mmol) in 15 mL of dimethylformamide (DMF) is refluxed for 8 hours. Following the reaction, the solution is concentrated under reduced pressure to yield the title compound. For purification and crystal growth, the crude product can be recrystallized from methanol by slow evaporation at room temperature.
Structural Characterization
A combination of spectroscopic and crystallographic techniques is employed to elucidate and confirm the structure of this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
The IR spectrum provides evidence for the key functional groups present in the molecule. The characteristic vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretch | 1626.77 | |
| Alkene (C=C) | Stretch | 1525.74 | |
| C-N | Stretch | 1178.98 | |
| C-H (aliphatic) | Stretch | 2905.48 | |
| C-S (thiophene) | Stretch | 703.16 - 690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy reveals the electronic transitions within the conjugated system.
| Electronic Transition | Wavelength (λmax, nm) | Reference |
| n → π | 422 | |
| π → π | 275 | |
| π → π* (shoulder) | 309 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 3: ¹H and ¹³C NMR Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione in CDCl₃ [1]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N(CH₃)₂ | 3.26 (s, 3H), 3.04 (s, 3H) | 46.3, 38.5 |
| C=CH-N | 6.62 (d, J = 11.5 Hz, 1H) | 108.0 |
| C=CH-CS | 8.36 (d, J = 11.5 Hz, 1H) | 157.9 |
| C=S | - | 201.2 |
| Thiophene-C2 | - | 154.7 |
| Thiophene-H3 | 7.61 (dd, J = 3.8, 1.0 Hz, 1H) | 132.9 |
| Thiophene-H4 | 7.07 (dd, J = 5.1, 3.8 Hz, 1H) | 128.1 |
| Thiophene-H5 | 7.49 (dd, J = 5.2, 1.2 Hz, 1H) | 125.4 |
Mass Spectrometry:
The molecular formula of this compound is C₉H₁₁NOS, with a molecular weight of 181.26 g/mol .
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure and its arrangement in the solid state.
Table 4: Crystallographic Data for (E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NOS | |
| Molecular Weight | 181.26 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 5.9618 (12) | |
| b (Å) | 8.1241 (16) | |
| c (Å) | 19.449 (4) | |
| β (°) | 92.910 (3) | |
| Volume (ų) | 940.8 (3) | |
| Z | 4 |
The molecule is essentially planar, with the thiophene ring being slightly inclined to the mean plane of the rest of the non-hydrogen atoms by 2.92 (3)°. The crystal packing does not exhibit any significantly short intermolecular contacts.
Visualized Workflows
Synthesis Pathway
Caption: Synthetic routes to this compound.
Structural Characterization Workflow
References
Spectroscopic and Synthetic Profile of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. While experimental spectra for this specific compound are not publicly available, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds. It also details the established experimental protocols for its synthesis and characterization, serving as a valuable resource for researchers in medicinal chemistry and materials science.
Core Data Summary
The following tables summarize the key physical and predicted spectroscopic data for this compound.
Table 1: Physical and Molecular Properties
| Property | Value | Source |
| CAS Number | 34772-98-0 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₁NOS | --INVALID-LINK-- |
| Molecular Weight | 181.25 g/mol | --INVALID-LINK-- |
| Melting Point | 197-198 °C | --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Thiophene-H (α to C=O) |
| ~7.6 | d | 1H | Thiophene-H |
| ~7.1 | t | 1H | Thiophene-H |
| ~7.5 | d | 1H | α-vinylic H (to C=O) |
| ~5.7 | d | 1H | β-vinylic H (to C=O) |
| ~2.9-3.1 | s | 6H | -N(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | C=O (Ketone) |
| ~150-155 | β-vinylic C |
| ~140-145 | Thiophene C (α to C=O) |
| ~130-135 | Thiophene C |
| ~128-132 | Thiophene C |
| ~125-130 | Thiophene C |
| ~90-95 | α-vinylic C |
| ~40-45 | -N(CH₃)₂ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1640-1660 | Strong | C=O stretching (conjugated ketone) |
| ~1580-1620 | Strong | C=C stretching (enamine system) |
| ~1400-1450 | Medium | C-H bending (thiophene) |
| ~1100-1200 | Medium | C-N stretching |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 166 | [M - CH₃]⁺ |
| 111 | [Thiophene-C=O]⁺ |
| 70 | [C₄H₅N]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation reaction. The subsequent characterization relies on standard spectroscopic techniques.
Synthesis: Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of 2-acetylthiophene with a dimethylformamide derivative.
Materials:
-
2-Acetylthiophene
-
Dimethylformamide dimethyl acetal (DMF-DMA) or similar reagent
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene in the chosen anhydrous solvent.
-
Add an equimolar amount of dimethylformamide dimethyl acetal.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl, KBr), and allowing the solvent to evaporate.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the target compound.
Caption: Claisen-Schmidt condensation for the synthesis of the target compound.
Caption: Workflow of spectroscopic analysis from sample to structure.
The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered, sulfur-containing heterocyclic ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making them privileged scaffolds in the design of novel therapeutic agents. The unique electronic properties and versatile reactivity of the thiophene ring allow for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways.
Anticancer Activity of Thiophene Derivatives
Thiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
The anticancer effects of thiophene derivatives are attributed to several mechanisms, including:
-
Inhibition of Tubulin Polymerization: Several thiophene-based compounds act as microtubule-targeting agents.[2][3][4] They bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitotic spindle formation. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]
-
Kinase Inhibition: Thiophene derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer.[2] These include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and downstream signaling molecules such as those in the PI3K/Akt and MAPK pathways.[5][6][7][8] By blocking these pathways, thiophene compounds can interfere with tumor growth, angiogenesis, and survival.
-
Topoisomerase Inhibition: Some thiophene derivatives have been identified as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[1] Their inhibition leads to DNA damage and ultimately triggers apoptotic cell death.
-
Induction of Apoptosis: Many thiophene derivatives induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This can be a direct effect or a consequence of other mechanisms like cell cycle arrest or DNA damage.[2]
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of various thiophene derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A selection of reported IC50 values is presented in the table below.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 |
| HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||
| MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||
| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |
| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | 9.00 | - | - |
| Thienopyrimidine | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | Not specified |
| PC-3 (Prostate) | 2.15 ± 0.12 | ||||
| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 (Liver) | 3.023 ± 0.12 | Doxorubicin | Not specified |
| PC-3 (Prostate) | 3.12 ± 0.15 | ||||
| 2,3-fused thiophene | TP 5 | HepG2 (Liver) | Not specified | Paclitaxel | 35.92 |
| SMMC-7721 (Liver) | Not specified | Paclitaxel | 35.33 | ||
| Thiophenyl hydrazone | Compound 5b | HT29 (Colon) | 2.61 ± 0.34 | - | - |
Data compiled from multiple sources.[7][9]
Antimicrobial Activity of Thiophene Derivatives
The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10]
Mechanisms of Antimicrobial Action
The precise mechanisms by which thiophene derivatives exert their antimicrobial effects are still under investigation but are thought to involve:
-
Disruption of Cell Membrane Integrity: Some thiophene compounds can increase the permeability of the bacterial cell membrane, leading to the leakage of essential cellular components and ultimately cell death.
-
Inhibition of Essential Enzymes: Thiophene derivatives may target and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.
-
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some thiophene derivatives have been shown to inhibit biofilm formation, rendering bacteria more susceptible to conventional antibiotics.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| Thiophene-A | S. aureus (ATCC 29213) | 8 | Ciprofloxacin | 0.5 |
| E. coli (ATCC 25922) | 16 | Ciprofloxacin | 0.25 | |
| P. aeruginosa (ATCC 27853) | 32 | Ciprofloxacin | 1 | |
| C. albicans (ATCC 90028) | >64 | Fluconazole | 2 | |
| Thiophene-B | S. aureus (ATCC 29213) | 4 | Ciprofloxacin | 0.5 |
| E. coli (ATCC 25922) | 8 | Ciprofloxacin | 0.25 | |
| P. aeruginosa (ATCC 27853) | 16 | Ciprofloxacin | 1 | |
| C. albicans (ATCC 90028) | 32 | Fluconazole | 2 | |
| Thiophene-C | S. aureus (ATCC 29213) | 16 | Ciprofloxacin | 0.5 |
| E. coli (ATCC 25922) | 32 | Ciprofloxacin | 0.25 | |
| P. aeruginosa (ATCC 27853) | 64 | Ciprofloxacin | 1 | |
| C. albicans (ATCC 90028) | >64 | Fluconazole | 2 | |
| Thiophene 4 | Colistin-Resistant A. baumannii | MIC50: 16 (mg/L) | - | - |
| Colistin-Resistant E. coli | MIC50: 8 (mg/L) | - | - | |
| Thiophene 5 | Colistin-Resistant A. baumannii | MIC50: 16 (mg/L) | - | - |
| Colistin-Resistant E. coli | MIC50: 32 (mg/L) | - | - | |
| Thiophene 8 | Colistin-Resistant A. baumannii | MIC50: 32 (mg/L) | - | - |
| Colistin-Resistant E. coli | MIC50: 32 (mg/L) | - | - | |
| Compound S1 | S. aureus | 0.81 (µM/ml) | - | - |
| B. subtilis | 0.81 (µM/ml) | - | - | |
| E. coli | 0.81 (µM/ml) | - | - | |
| S. typhi | 0.81 (µM/ml) | - | - |
Data compiled from multiple sources.[10][11][12]
Anti-inflammatory Activity of Thiophene Derivatives
Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds have shown promise as anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade.[13]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of thiophene derivatives are often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-1, COX-2, and/or 5-LOX, thiophene derivatives can effectively reduce inflammation.
Quantitative Analysis of Anti-inflammatory Activity
The inhibitory potency of thiophene derivatives against COX and LOX enzymes is determined by their IC50 values.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference Compound |
| Compound 2 | - | - | 6.0 | - |
| Compound 3 | - | - | 6.6 | - |
| Compound 5b | >50 | 5.45 | 4.33 | Celecoxib, NDGA |
| Compound 21 | - | 0.67 | 2.33 | Celecoxib, Sodium meclofenamate |
Data compiled from multiple sources.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Thiophene derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiophene derivative (test compound)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivative in the broth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Thiophene derivative (test compound)
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the thiophene derivative or vehicle to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Thiophene derivative (test compound)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the thiophene derivative.
-
Assay Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations in the kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[16][17]
Tubulin Polymerization Inhibition Assay
This assay monitors the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (optional)
-
Thiophene derivative (test compound)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin, GTP, and buffer on ice.
-
Compound Addition: Add the thiophene derivative or vehicle to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[18]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cells treated with the thiophene derivative
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]
Signaling Pathways and Visualizations
To further elucidate the mechanisms of action of thiophene derivatives, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Conclusion
Thiophene and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their potential for the development of novel therapeutics. The ability to readily modify the thiophene scaffold allows for the optimization of activity and pharmacokinetic properties, paving the way for the design of next-generation drugs. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate mechanisms of action. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly continue to fuel the discovery of new and effective thiophene-based medicines.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. esmed.org [esmed.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Exploration of Thiophene-Based Compounds: A Technical Guide for Drug Discovery
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The versatility of the thiophene ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] In modern drug discovery, in silico methodologies have become indispensable for accelerating the identification and optimization of lead compounds.[4] These computational techniques offer a cost-effective and time-efficient approach to predict the biological activity, binding modes, and pharmacokinetic profiles of novel chemical entities before their synthesis and experimental testing.[5] This technical guide provides an in-depth overview of the core in silico methods applied to the study of thiophene-based compounds, tailored for researchers, scientists, and drug development professionals.
The In Silico Drug Discovery Workflow
The computational drug discovery process is a multi-stage funnel designed to screen large libraries of compounds and identify promising candidates for further development. This workflow integrates various in silico techniques to assess the potential of a compound from different perspectives.
Molecular Docking Studies of Thiophene-Based Compounds
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key interactions.[4][6] For thiophene-based compounds, docking studies are crucial for understanding their binding modes within the active sites of target proteins, such as kinases.[7]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a typical workflow for docking thiophene-based ligands into a protein target using AutoDock Vina.
-
Receptor Preparation :
-
Ligand Preparation :
-
Generate the 3D structure of the thiophene-based compound.
-
Optimize the ligand's geometry using a suitable force field.
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation :
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor.[6]
-
-
Docking Simulation :
-
Analysis of Results :
-
Analyze the docking results, focusing on the binding energy (kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.[8]
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.[9]
-
Quantitative Data from Molecular Docking Studies
The following table summarizes docking scores and binding energies of various thiophene derivatives against different protein targets. Lower binding energies and docking scores generally indicate a higher predicted binding affinity.
| Compound ID/Series | Target Kinase(s) | Key Quantitative Data |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: Binding Energy = -8.068 kcal/molCompound 9b: Binding Energy = -8.360 kcal/molCompound 11: Binding Energy = -9.01 kcal/mol[7] |
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/molCompound 21a (Docking): Docking Score (EGFR T790M) = -7.5 kcal/mol[7][10] |
| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (PDB: 2W3L) | Compound 4b: Docking Score = -6.011 kcal/molCompound 8a: Docking Score = -6.161 kcal/mol[11] |
| Thiophene-based Oxadiazole Derivatives | Human Carbonic Anhydrase IX (CA IX) | Compound 11b: Binding Energy = -5.5817 kcal/mol[12] |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] For thiophene derivatives, QSAR models can predict the anticancer activity based on various molecular descriptors.[14]
Experimental Protocol: 3D-QSAR (CoMFA and CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the biological activity of molecules with their 3D shape and electrostatic and hydrophobic fields.[15][16]
-
Data Set Preparation :
-
Molecular Modeling and Alignment :
-
Generate 3D structures for all compounds in the dataset.
-
Align the molecules based on a common scaffold or using a pharmacophore model.[16]
-
-
Calculation of Molecular Fields (CoMFA/CoMSIA) :
-
Model Generation and Validation :
Key Descriptors and QSAR Models for Thiophene Compounds
QSAR studies on thiophene derivatives have identified several important descriptors for predicting their antitumor activity.
| QSAR Model Type | Key Descriptors |
| 2D-QSAR | Volume, sum of hydrophobic surfaces, presence of an ionizable group.[14] |
| 3D-QSAR (CoMFA) | Steric and electrostatic fields.[15][19] |
| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields.[15][19] |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[20] For thiophene-based inhibitors, MD simulations can be used to assess the stability of the ligand in the binding pocket and to calculate binding free energies.[21]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
This protocol describes a general workflow for running an MD simulation of a protein-thiophene ligand complex using GROMACS.[22]
-
System Preparation :
-
Solvation and Ionization :
-
Create a simulation box and solvate the complex with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization :
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration :
-
Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's temperature and pressure.
-
-
Production MD Run :
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).[21]
-
-
Trajectory Analysis :
-
Analyze the MD trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and to visualize the dynamic interactions between the thiophene ligand and the protein.
-
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[24] In silico ADMET profiling of thiophene derivatives helps in identifying potential liabilities early in the drug development process.[25]
Experimental Protocol: ADMET Prediction using Discovery Studio
Discovery Studio provides a suite of tools for predicting various ADMET properties.[26]
-
Import Ligand Structures :
-
Import the 3D structures of the thiophene-based compounds into Discovery Studio.[26]
-
-
Calculate ADMET Descriptors :
-
Analyze Results :
-
Analyze the predicted ADMET properties to assess the drug-likeness of the thiophene compounds.
-
Visualize the results using ADMET plots to identify compounds with favorable pharmacokinetic profiles.[26]
-
Predicted ADMET Properties of Thiophene Derivatives
In silico ADMET studies have shown that many thiophene derivatives exhibit good drug-like properties, including high intestinal absorption and low predicted toxicity.[27]
Signaling Pathway Analysis: Thiophene-Based EGFR Inhibitors
Many thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10][28] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.
In silico studies play a pivotal role in the discovery and development of novel thiophene-based therapeutic agents. By leveraging computational tools such as molecular docking, QSAR, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen large compound libraries, predict biological activities, and optimize the pharmacokinetic properties of lead candidates. This integrated computational approach not only accelerates the drug discovery pipeline but also reduces the costs and ethical concerns associated with extensive experimental testing. As computational power and methodologies continue to advance, the application of in silico techniques will undoubtedly become even more integral to the design of next-generation thiophene-based drugs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Qualitative Prediction of Ligand Dissociation Kinetics from Focal Adhesion Kinase Using Steered Molecular Dynamics | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line | MDPI [mdpi.com]
- 11. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 13. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. research.rug.nl [research.rug.nl]
- 18. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 21. mdpi.com [mdpi.com]
- 22. Software [openforcefield.org]
- 23. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 25. researchgate.net [researchgate.net]
- 26. ADMET Prediction Using Discovery Studio - CD ComputaBio [computabio.com]
- 27. researchgate.net [researchgate.net]
- 28. bbrc.in [bbrc.in]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the thiophene-based chalcone, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. The solid-state conformation and intermolecular interactions of this compound are crucial for understanding its physicochemical properties and potential applications in medicinal chemistry. This document outlines the crystallographic data, experimental procedures for its synthesis and structural determination, and a workflow for its overall characterization.
Crystallographic Data Summary
The single-crystal X-ray diffraction analysis of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (C₁₅H₁₅NOS) reveals a non-planar molecular conformation. The dihedral angle between the dimethylamino-substituted phenyl ring and the thiophene ring is approximately 11.4(2)°.[1][2][3] The crystal packing is stabilized by a network of weak intermolecular interactions.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NOS |
| Formula Weight | 257.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.8334 (3) |
| b (Å) | 12.3560 (2) |
| c (Å) | 9.3922 (2) |
| α (°) | 90 |
| β (°) | 105.965 (2) |
| γ (°) | 90 |
| Volume (ų) | 1431.87 (5) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.193 |
| µ (mm⁻¹) | 0.21 |
| F(000) | 544 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of the title compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[2][3][4]
Materials:
-
4-(dimethylamino)benzaldehyde
-
2-acetylthiophene
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ice bath
-
Filtration apparatus
Procedure:
-
An equimolar mixture of 4-(dimethylamino)benzaldehyde (10 mmol) and 2-acetylthiophene (10 mmol) is dissolved in ethanol (80 mL).[2][3]
-
A solution of a suitable base (e.g., 10 ml of 30% KOH or 6M NaOH) is added to the stirred mixture at a low temperature (e.g., in an ice bath at 273 K).[5]
-
The reaction mixture is stirred at room temperature for approximately 4 hours.[2][3]
-
Upon completion, the mixture is poured over crushed ice, leading to the precipitation of a solid.[5]
-
The resulting orange solid is collected by filtration and washed with distilled water.[2][3][5]
-
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from the filtrate over 24 hours.[2][3]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.[6]
Procedure:
-
A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer, and diffraction data are collected at a controlled temperature, often 100 K or 295 K, to minimize thermal vibrations.[5][6]
-
A monochromatic X-ray beam (commonly Mo Kα radiation) is used to irradiate the crystal.[5]
-
As the crystal is rotated, a series of diffraction patterns are collected by an area detector.
-
The collected data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Characterization and Analysis Workflow
The following diagram illustrates the general workflow from synthesis to the structural and computational analysis of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Quantum Chemical Modeling of 2-Amino-Thiophene Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-amino-thiophene are a significant class of heterocyclic compounds, forming the structural core of numerous molecules with diverse and potent biological activities. Their therapeutic potential has driven extensive research into their synthesis and biological evaluation.[1][2] This technical guide provides an in-depth overview of the application of quantum chemical modeling in the study of 2-amino-thiophene derivatives. It details the computational methodologies employed, summarizes key quantitative findings, and visualizes the biological pathways these compounds modulate, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction to 2-Amino-Thiophene Derivatives
Thiophene-containing compounds are of paramount interest in medicinal chemistry due to their structural similarities to many natural and synthetic molecules with established biological activities.[3] The 2-amino-thiophene scaffold, in particular, is a versatile building block for the synthesis of compounds with a wide range of pharmacological properties, including anti-inflammatory, anticancer, and anti-leishmanial effects.[1][4][5] The biological activity of these derivatives is often attributed to their specific interactions with biological targets, which can be elucidated and predicted using computational modeling techniques.
The Role of Quantum Chemical Modeling
Quantum chemical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of 2-amino-thiophene derivatives at the molecular level.[6][7] These computational methods allow for the accurate prediction of molecular structures, electronic properties, and spectroscopic characteristics, providing insights that are often difficult to obtain through experimental means alone. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.
Methodologies in Quantum Chemical Modeling
The successful application of quantum chemical modeling relies on a systematic and well-defined computational protocol. This section outlines the key steps involved in the theoretical study of 2-amino-thiophene derivatives.
General Computational Workflow
The typical workflow for the quantum chemical modeling of a 2-amino-thiophene derivative involves several sequential steps, from initial structure preparation to the analysis of its electronic and biological properties.
Experimental Protocols
Software: The majority of DFT calculations on 2-amino-thiophene derivatives are performed using the Gaussian suite of programs.[7]
Method and Basis Set Selection: The choice of the functional and basis set is critical for obtaining accurate results. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[2][8] This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. Other functionals like M06-2X and basis sets such as 6-31+g(d,p) and LANL2DZ have also been employed.[9][10]
Geometry Optimization: The first step in any quantum chemical study is to determine the ground-state equilibrium geometry of the molecule. This is achieved through an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and they provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
TD-DFT for Electronic Spectra: To simulate the electronic absorption spectra (UV-Visible), Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[8] These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which can be correlated with experimental spectroscopic data.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, charge distribution, and hybridization of the atoms within the molecule. This provides insights into the electronic delocalization and the nature of the chemical bonds.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.
Key Findings from Quantum Chemical Modeling
Quantum chemical studies have provided valuable insights into the structure-property relationships of 2-amino-thiophene derivatives. This section summarizes some of the key quantitative data obtained from these studies.
Structural Parameters
DFT calculations provide highly accurate predictions of bond lengths and bond angles, which are in good agreement with experimental data from X-ray crystallography.
| Parameter | Typical Calculated Value Range |
| C-S Bond Length (Å) | 1.71 - 1.75 |
| C=C Bond Length (Å) | 1.37 - 1.40 |
| C-C Bond Length (Å) | 1.40 - 1.45 |
| C-N Bond Length (Å) | 1.35 - 1.40 |
Table 1: Typical calculated bond lengths for the 2-amino-thiophene ring system.
Electronic Properties
The electronic properties of 2-amino-thiophene derivatives are crucial for their biological activity. The HOMO-LUMO energy gap, in particular, is a key determinant of their reactivity.
| Property | Typical Calculated Value Range (eV) |
| HOMO Energy | -5.0 to -6.5 |
| LUMO Energy | -1.0 to -2.5 |
| HOMO-LUMO Energy Gap | 3.0 to 4.5 |
Table 2: Typical calculated electronic properties of 2-amino-thiophene derivatives.
Biological Activity and Signaling Pathways
Quantum chemical modeling, often in conjunction with molecular docking studies, has been instrumental in identifying the biological targets of 2-amino-thiophene derivatives and elucidating their mechanisms of action.
Anti-inflammatory Activity
Several 2-amino-thiophene derivatives have shown potent anti-inflammatory activity, which has been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), IκB kinase β (IKKβ), and 15-Lipoxygenase-1 (15-LOX-1).[4]
COX-2 Signaling Pathway: COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[11] The inhibition of COX-2 is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
IKKβ Signaling Pathway: IKKβ is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and immunity.[12] Inhibition of IKKβ can block the activation of NF-κB and subsequent expression of pro-inflammatory genes.
15-LOX-1 Signaling Pathway: 15-LOX-1 is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[13]
Conclusion and Future Perspectives
Quantum chemical modeling is a powerful and versatile tool for the study of 2-amino-thiophene derivatives. It provides detailed insights into their molecular and electronic properties, which are essential for understanding their biological activities. The integration of computational modeling with experimental studies has already proven to be a successful strategy for the discovery and development of new therapeutic agents based on the 2-amino-thiophene scaffold. Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to larger and more complex biological systems. This will undoubtedly accelerate the discovery of novel 2-amino-thiophene derivatives with improved therapeutic profiles.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiophen-2-ol (CAS 17236-58-7) For Research [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Technical Guide to the Fluorescent Properties of Thiophenic Chalcones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fluorescent properties of thiophenic chalcones, a class of compounds attracting significant interest in biomedical research and drug development. Their unique photophysical characteristics, including high quantum yields, large Stokes shifts, and sensitivity to the cellular microenvironment, make them promising candidates for advanced bioimaging, fluorescent probes, and potential therapeutic agents. This document provides a comprehensive overview of their synthesis, photophysical properties, and the experimental protocols utilized for their characterization, with a focus on quantitative data and mechanistic insights.
Core Photophysical Properties of Thiophenic Chalcones
Thiophenic chalcones are characterized by a core structure containing a thiophene ring linked to a phenyl ring through an α,β-unsaturated carbonyl system. This extended π-conjugated system is the basis for their fluorescent properties. The introduction of electron-donating (donor) and electron-accepting (acceptor) groups at different positions on the aromatic rings can significantly modulate their photophysical characteristics. This donor-acceptor architecture often leads to a phenomenon known as Intramolecular Charge Transfer (ICT), which is fundamental to their fluorescence.[1]
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for a selection of thiophenic chalcones from the literature, providing a comparative overview of their fluorescent properties in various solvents.
| Compound/Series | Solvent(s) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |
| Chalcone Series 3a-f | DMSO | 412 - 431 | 512 - 567 | 93 - 139 | N/A | [2][3][4] |
| MeOH, PBS | Similar to DMSO | 512 - 567 | 93 - 139 | N/A | [2][3][4] | |
| Thiophene-based Chalcone | Acetonitrile/Water | N/A | N/A | N/A | N/A | [5] |
| Chalcone-analogue probes | N/A | N/A | 550 | 130 | N/A | [6] |
| Licochalcone A (LIC) | Ethylene Glycol | N/A | N/A | >100 | 0.5043 | [7] |
| Methanol | N/A | N/A | >100 | 0.1492 | [7] | |
| Pyrazoline-based Chalcone | THF:Water (95:5) | 354 | 462 | 108 | 0.48 (decreases to 0.02 with Fe³⁺) | [8] |
| (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Various | 422 (n→π), 275 (π→π) | N/A | N/A | N/A | |
| AIEE-active Chalcones 1-6 | N/A | N/A | N/A | ~135, 127, 135, 197, 212 | N/A | [9] |
N/A: Data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of fluorescent thiophenic chalcones. The following sections outline typical experimental protocols.
Synthesis of Thiophenic Chalcones
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[2][10] This reaction involves the base-catalyzed condensation of a substituted acetophenone (or a heteroaromatic methyl ketone like 2-acetylthiophene) with an aromatic aldehyde.
General Protocol:
-
Reactant Preparation: Equimolar amounts of the substituted 2-acetylthiophene and a suitable aromatic aldehyde are dissolved in a solvent such as ethanol or methanol.
-
Catalyst Addition: A base catalyst, typically a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred reaction mixture.
-
Reaction: The reaction is typically stirred at room temperature or refluxed for several hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is often poured into ice-cold water to precipitate the chalcone product.[11] The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
-
Characterization: The structure of the synthesized chalcone is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][12]
Measurement of Fluorescent Properties
The photophysical properties of thiophenic chalcones are typically investigated using UV-Visible absorption and fluorescence spectroscopy.
Protocol for Spectroscopic Measurements:
-
Sample Preparation: Stock solutions of the chalcone derivatives are prepared in a high-purity solvent (e.g., DMSO, ethanol, acetonitrile) at a concentration of approximately 1x10⁻³ M. Working solutions (e.g., 1x10⁻⁵ M) are then prepared by diluting the stock solution.[13]
-
UV-Visible Absorption Spectroscopy: The absorption spectra are recorded using a UV-Visible spectrophotometer in a 1 cm path length quartz cuvette. The wavelength of maximum absorption (λ_abs) is determined.[13]
-
Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is recorded to determine the wavelength of maximum emission (λ_em). The excitation and emission slit widths are typically set to 5 nm.[13]
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is often determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH.[2] The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Solvatochromism Studies: To investigate the effect of solvent polarity on the photophysical properties, absorption and fluorescence spectra are recorded in a series of solvents with varying polarities.[1][14]
Mechanistic Insights and Visualizations
Intramolecular Charge Transfer (ICT)
A key mechanism governing the fluorescence of many donor-acceptor substituted thiophenic chalcones is Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is transferred from the electron-donating group to the electron-accepting group, leading to a more polar excited state. The stabilization of this polar excited state by polar solvents results in a red-shift (bathochromic shift) of the emission spectrum, a phenomenon known as solvatochromism.[1][14]
Experimental Workflow for Bioimaging Applications
The evaluation of thiophenic chalcones for bioimaging applications follows a systematic workflow, from initial synthesis and photophysical characterization to cellular imaging studies.[2][9]
Applications in Research and Drug Development
The favorable fluorescent properties of thiophenic chalcones have led to their exploration in various applications:
-
Bioimaging and Cell Staining: Their ability to fluoresce brightly within cells makes them excellent probes for cellular imaging.[2][4] Some derivatives show preferential accumulation in cancer cells, suggesting their potential as cancer cell-staining agents.[2] Specific chalcones have been developed for imaging mitochondria.[9]
-
Fluorescent Chemosensors: The sensitivity of their fluorescence to the local environment allows for the design of chemosensors for detecting metal ions like Fe³⁺ and Ag⁺.[5][8][15] They have also been utilized for detecting biologically relevant molecules such as thiophenols.[6]
-
Therapeutic Potential: Beyond their imaging capabilities, thiophenic chalcones have demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][10][12] Their fluorescent nature can be leveraged to study their mechanism of action and cellular targets. For instance, fluorescent chalcones have been used to investigate their interaction with tubulin.[16]
Conclusion
Thiophenic chalcones represent a versatile class of fluorescent molecules with significant potential in biomedical research and drug development. Their tunable photophysical properties, coupled with their synthetic accessibility, make them a rich scaffold for the design of novel fluorescent probes and theranostic agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists seeking to explore and harness the unique fluorescent characteristics of these promising compounds. Further research into their specific interactions with biological targets and their performance in more complex biological systems will undoubtedly unlock their full potential.
References
- 1. Synthesis, spectral behaviour and photophysics of donor-acceptor kind of chalcones: Excited state intramolecular charge transfer and fluorescence quenching studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone-analogue fluorescent probes for detecting thiophenols in seawater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics | MDPI [mdpi.com]
- 8. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A simple chalcone-based fluorescent chemosensor for the detection and removal of Fe3+ ions using a membrane separation method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking a thiophene ring to another aromatic ring. These compounds have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities.[1] Possessing a simple, readily synthesizable scaffold, thiophene chalcones serve as valuable precursors for the synthesis of various heterocyclic compounds and have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.
The most common and efficient method for synthesizing thiophene chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a thiophene-2-carboxaldehyde with a substituted acetophenone, providing a versatile and straightforward route to a diverse library of thiophene chalcone analogs.[2] These application notes provide detailed protocols for the synthesis of thiophene chalcones using various methodologies, along with data on their characterization and insights into their potential applications in drug discovery, particularly in cancer therapy.
Reaction Mechanism: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction proceeds in three main steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the thiophene-2-carboxaldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated ketone, which is the thiophene chalcone.
Caption: The mechanism of the base-catalyzed Claisen-Schmidt condensation for thiophene chalcone synthesis.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of thiophene chalcones using conventional, ultrasound-assisted, and solvent-free methods.
Protocol 1: Conventional Synthesis in Ethanol
This is a standard and widely used method for the synthesis of thiophene chalcones.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and thiophene-2-carboxaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath and slowly add a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiophene chalcone.
Protocol 2: Ultrasound-Assisted Synthesis
This method often leads to shorter reaction times and higher yields compared to the conventional method.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Pulverized Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Erlenmeyer flask
-
Ultrasonic bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the substituted acetophenone (e.g., 5 mmol) and thiophene-2-carboxaldehyde (e.g., 5 mmol) in ethanol (20 mL).
-
Add pulverized KOH (e.g., 7.5 mmol) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
After completion, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thiophene chalcone.
Protocol 3: Solvent-Free Synthesis (Green Chemistry Approach)
This environmentally friendly method avoids the use of organic solvents, simplifies the workup, and often provides high yields in a short reaction time.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
-
Deionized Water
-
Büchner funnel and filter paper
Procedure:
-
Place the substituted acetophenone (e.g., 5 mmol), thiophene-2-carboxaldehyde (e.g., 5 mmol), and solid NaOH or KOH (e.g., 5 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.
-
After grinding, add a small amount of cold water and continue to grind to break up the solid.
-
Transfer the contents to a beaker with more cold water.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative thiophene chalcones and their biological activities.
Table 1: Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation
| Entry | Acetophenone Derivative | Aldehyde | Method | Base/Catalyst | Time | Yield (%) | Reference |
| 1 | Acetophenone | Thiophene-2-carboxaldehyde | Conventional | NaOH / Ethanol | 24 h | 85 | [3] |
| 2 | 4-Aminoacetophenone | Thiophene-2-carboxaldehyde | Conventional | NaOH / Ethanol | 2 h | - | [3] |
| 3 | 2-Acetylthiophene | 4-(Dimethylamino)benzaldehyde | Conventional | 6M NaOH / Ethanol | - | 80 | |
| 4 | 4-Chloroacetophenone | 5-Chlorothiophene-2-carboxaldehyde | Conventional | KOH / Ethanol | 12 h | 92 | [2] |
| 5 | 4-Methylacetophenone | 5-Chlorothiophene-2-carboxaldehyde | Conventional | KOH / Ethanol | 12 h | 88 | [2] |
| 6 | Acetophenone | Thiophene-2-carboxaldehyde | Ultrasound | KOH / Ethanol | 30 min | 90 | - |
| 7 | 4-Methoxyacetophenone | Thiophene-2-carboxaldehyde | Solvent-free | NaOH | 10 min | 95 | - |
Table 2: Spectroscopic Data for a Representative Thiophene Chalcone: (E)-1-(Phenyl)-3-(thiophen-2-yl)prop-2-en-1-one
| Spectroscopic Technique | Characteristic Peaks |
| IR (cm⁻¹) | ~1650 (C=O stretching), ~1570 (C=C stretching), ~3100-3000 (Ar-H stretching) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, 2H, Ar-H), ~7.6-7.4 (m, 4H, Ar-H & α-H), ~7.2-7.1 (m, 2H, Thiophene-H), ~7.9 (d, 1H, β-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~144 (β-C), ~138 (Ar-C), ~132-128 (Ar-C & Thiophene-C), ~125 (α-C) |
Table 3: Anticancer Activity of Selected Thiophene Chalcones
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Chloro-thiophene Chalcone (C4) | WiDr (Colorectal) | 0.77 | [2] |
| Chloro-thiophene Chalcone (C6) | WiDr (Colorectal) | 0.45 | [2] |
Application in Drug Development: Anticancer Activity
Thiophene chalcones have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][4] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the key signaling pathways implicated in the anticancer activity of some thiophene chalcones is the p53-mediated apoptotic pathway .[2][4][5] The p53 protein is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. In many cancers, the function of p53 is abrogated, often through interaction with negative regulators like MDM2.
Certain thiophene chalcones have been shown to activate the p53 pathway, potentially by inhibiting the p53-MDM2 interaction.[2][5] This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like BAX and represses anti-apoptotic genes such as BCL2.[4] The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately culminating in apoptotic cell death.
Caption: Proposed mechanism of anticancer activity of thiophene chalcones via the p53 signaling pathway.
Experimental Workflow
The overall process from synthesis to biological evaluation of thiophene chalcones follows a logical workflow.
Caption: A logical workflow for the synthesis, characterization, and evaluation of thiophene chalcones.
Conclusion
The Claisen-Schmidt condensation provides a powerful and versatile tool for the synthesis of thiophene chalcones, a class of compounds with significant potential in drug discovery. The straightforward nature of the synthesis, coupled with the ability to readily introduce chemical diversity, makes these compounds attractive scaffolds for the development of novel therapeutic agents. The protocols and data presented in these application notes offer a comprehensive guide for researchers interested in exploring the synthesis and biological activities of thiophene chalcones, particularly in the context of anticancer drug development. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aldol Condensation of 2-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation of 2-acetylthiophene is a crucial carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[1] These thiophene-containing chalcones are significant intermediates in the synthesis of various heterocyclic compounds and are of considerable interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The reaction can be effectively catalyzed by either a base or an acid, with the choice of catalyst influencing the reaction conditions and outcomes.[1] This document provides detailed protocols for both base-catalyzed and acid-catalyzed aldol condensation of 2-acetylthiophene with aromatic aldehydes, along with a summary of quantitative data from various reported syntheses.
Experimental Protocols
This protocol describes a standard and widely used method for the synthesis of chalcones from 2-acetylthiophene using a strong base as a catalyst.
Materials and Reagents:
-
2-Acetylthiophene
-
Substituted or unsubstituted aromatic aldehyde
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40% aqueous solution)
-
Deionized water
-
Hydrochloric acid (HCl), 5-10% aqueous solution (for workup)
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in a minimal amount of ethanol or methanol.
-
While stirring the solution at room temperature, add the aqueous solution of KOH or NaOH (e.g., 40% KOH) dropwise.[1]
-
Continue stirring the reaction mixture at room temperature for several hours (typically 6-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[3]
-
Acidify the mixture by slowly adding a 5-10% HCl solution until the pH is acidic, which will cause the product to precipitate.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
This protocol provides a general method for the acid-catalyzed synthesis of chalcones from 2-acetylthiophene. It should be noted that acid-catalyzed reactions for this specific substrate may require optimization to achieve high yields.[4]
Materials and Reagents:
-
2-Acetylthiophene
-
Substituted or unsubstituted aromatic aldehyde
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.[4][5]
-
Attach a reflux condenser and heat the reaction mixture to reflux for a period of 2-4 hours. Monitor the reaction progress using TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ample cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
Data Presentation
The following table summarizes quantitative data for the synthesis of various chalcones derived from 2-acetylthiophene under different catalytic conditions.
| Product | Aldehyde Reactant | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | 40% aq. KOH / Ethanol | 6-7 | 52 | 230-232 | [6] |
| (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | 40% aq. KOH / Methanol | 24 | 79 | 98 | [3] |
| (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | 40% aq. KOH / Methanol | 24 | 81 | 118 | [3] |
| (E)-1-(5-chlorothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | 2-Methoxybenzaldehyde | 40% aq. KOH / Methanol | 24 | 70 | 135 | [3] |
| (E)-3-(2-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | 2-Chlorobenzaldehyde | 40% aq. KOH / Methanol | 24 | 75 | 146 | [3] |
| (E)-1-(4,5-dichlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 3,4-Dimethoxybenzaldehyde | 40% aq. KOH / Methanol | 24 | 90 | 135 | [3] |
| (E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | p-Tolualdehyde | p-Toluenesulfonic acid / Solvent-free (grinding) | 0.07 | High | Not Reported | [7] |
Visualizations
Caption: General experimental workflow for the aldol condensation of 2-acetylthiophene.
Caption: Mechanism of base-catalyzed aldol condensation of 2-acetylthiophene.
Caption: Mechanism of acid-catalyzed aldol condensation of 2-acetylthiophene.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 4. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Anticancer Assays Using 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Disclaimer: Scientific literature available through public searches does not contain specific anticancer assay data for the compound 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. The following application notes and protocols are based on studies of structurally similar thiophene-containing chalcones and other thiophene derivatives. These should serve as a comprehensive guide for initiating research and developing assays for the specified compound.
Introduction
Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] The core structure of this compound belongs to the chalcone family, which are known for their cytotoxic effects against various cancer cell lines.[3][4] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[3][4]
This document provides detailed protocols and application notes to guide researchers in the evaluation of the anticancer properties of this compound. The methodologies are adapted from published studies on analogous compounds.
Potential Mechanisms of Action (Based on Related Compounds)
Based on research into similar thiophene-based chalcones, the potential anticancer mechanisms of this compound may involve:
-
Induction of Apoptosis: Many chalcone derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic genes.[3]
-
Cell Cycle Arrest: Thiophene derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, such as G2/M, thereby inhibiting cell proliferation.[1]
-
Inhibition of Signaling Pathways: Key signaling pathways crucial for cancer cell survival and proliferation, such as the Akt and AP-1 pathways, have been shown to be inhibited by thiophene-based chalcones.[4]
-
Tubulin Polymerization Inhibition: Some thiophene derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1]
Quantitative Data Summary (for Structurally Related Compounds)
The following tables summarize the cytotoxic activities of thiophene-based chalcones structurally related to this compound. This data can serve as a benchmark for evaluating the potency of the target compound.
Table 1: Cytotoxicity of Thiophene-Based Chalcone Derivatives
| Compound Name | Cancer Cell Line | Assay | IC50 Value | Reference |
| 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon Adenocarcinoma) | MTT | Not specified, but showed high cytotoxicity | [3] |
| 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon Adenocarcinoma) | MTT | Not specified, but showed high cytotoxicity | [3] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Non-small cell lung cancer) | MTS | Not specified, but identified as most potent | [1] |
| Thiophene Carboxylate F8 | CCRF-CEM (Acute Lymphoblastic Leukemia) | DNS | CC50 = 2.89 µM (24h) | [2] |
| Thiophene Carboxylate F8 | A373 (Melanoma) | DNS | CC50 > 10 µM (48h) | [2] |
| Thiophene Carboxylate F8 | PANC-1 (Pancreatic Cancer) | DNS | CC50 > 10 µM (48h) | [2] |
| Thiophene Carboxylate F8 | MDA-MB-231 (Breast Cancer) | DNS | CC50 > 10 µM (48h) | [2] |
| 1,3-di(thiophen-2-yl) prop-2-en-1-one | MCF-7 (Breast Cancer) | MTT | 13.52 µg/mL | [5] |
| 1,3-di(thiophen-2-yl) prop-2-en-1-one | MG63 (Bone Cancer) | MTT | Not specified, but showed activity | [5] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Detailed Experimental Protocols
The following are detailed protocols for key anticancer assays, adapted from methodologies used for similar thiophene derivatives.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT or MTS reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into formazan crystals.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. If using MTS, this step is not necessary as the formazan product is soluble in the culture medium.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include vehicle-treated cells as a negative control and a known apoptosis-inducing agent as a positive control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content changes. Cells in G0/G1 phase have a 2n DNA content, cells in S phase have a DNA content between 2n and 4n, and cells in G2/M phase have a 4n DNA content. The fluorescence intensity of PI is directly proportional to the DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time period.
-
Cell Harvesting: Collect the cells as described in the apoptosis assay protocol.
-
Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content. The percentages of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by thiophene-based chalcones, based on literature for related compounds.[4]
Caption: Hypothetical inhibition of the Akt and ROS-mediated AP-1 signaling pathway.
Experimental Workflow for Anticancer Evaluation
This diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound's anticancer activity.
Caption: General experimental workflow for in vitro anticancer drug screening.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MTT Assay of Thiophene-Containing Chalcones
Introduction
Thiophene-containing chalcones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] The evaluation of the cytotoxic effects of these novel compounds on cancer cell lines is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for this purpose.[5][6][7]
This document provides a detailed protocol for conducting an MTT assay to determine the cytotoxic activity of thiophene-containing chalcones against various cancer cell lines. The protocol is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6][7] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH and NADPH.[7] The resulting intracellular formazan crystals are insoluble in the aqueous culture medium. A solubilization agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve these crystals, resulting in a colored solution.[6] The absorbance of this solution is directly proportional to the number of viable cells and can be quantified using a spectrophotometer at a wavelength of 570 nm.[7][8] A decrease in cell viability due to the cytotoxic effects of the tested compounds will lead to a reduction in the amount of formazan produced and thus a lower absorbance reading.
Experimental Protocol
This protocol outlines the necessary steps for determining the cytotoxicity of thiophene-containing chalcones using the MTT assay.
Materials and Reagents:
-
Thiophene-containing chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HT-29)[1][2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the thiophene-containing chalcones in a suitable solvent, typically DMSO.
-
Prepare serial dilutions of the chalcone derivatives in the culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include control wells:
-
Untreated control: Cells with culture medium only.
-
Vehicle control: Cells with culture medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Blank control: Culture medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][5][9]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][7]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7] A purple precipitate should be visible in the wells containing viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10]
-
Gently pipette up and down to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of the thiophene-containing chalcone.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The cytotoxic activity of various thiophene-containing chalcones against different cancer cell lines is summarized in the table below. The data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| 5a | A549 (Lung) | 41.99 ± 7.64 | [1] |
| 5a | HCT116 (Colon) | 18.10 ± 2.51 | [1] |
| 5a | MCF7 (Breast) | 7.87 ± 2.54 | [1] |
| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [1] |
| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [1] |
| 9b | A549 (Lung) | 92.42 ± 30.91 | [1] |
| Series 2 | |||
| C06 | HT-29 (Colon) | Not specified, but showed high cytotoxicity | [9] |
| C09 | HT-29 (Colon) | Not specified, but showed high cytotoxicity | [9] |
| Series 3 | |||
| 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [2] |
| 5 | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [2] |
| 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [2] |
| 8 | MDA-MB-231 (Breast) | 21.58 ± 1.50 | [2] |
| Series 4 | |||
| 15e | A549 (Lung) | 6.3 ± 0.9 | [4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow of the MTT assay for assessing the cytotoxicity of thiophene-containing chalcones.
Caption: Workflow of the MTT assay for evaluating thiophene-chalcone cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. protocols.io [protocols.io]
- 9. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thiophene-Chalcone Derivatives for Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Thiophene-containing chalcone derivatives, in particular, have emerged as a promising class of compounds with potent anticancer and apoptosis-inducing properties.[2][3] The thiophene moiety often enhances the biological activity of the chalcone scaffold.[2] These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins, cell cycle arrest, and activation of caspase cascades.[2][4][5]
This document provides detailed protocols for the synthesis of thiophene-chalcone derivatives and the subsequent evaluation of their apoptosis-inducing capabilities in cancer cell lines.
Data Presentation: Anticancer Activity of Thiophene-Chalcone Derivatives
The following tables summarize the cytotoxic effects of various thiophene-chalcone derivatives on different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Thiophene-Chalcone Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | A549 (Lung) | 41.99 ± 7.64 | [2] |
| HCT116 (Colon) | 18.10 ± 2.51 | [2] | |
| MCF7 (Breast) | 7.87 ± 2.54 | [2] | |
| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [2] |
| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [2] |
| 9b | A549 (Lung) | 92.42 ± 30.91 | [2] |
| 15e | A549 (Lung) | 6.3 ± 0.9 | [3] |
| 5c | MCF7 (Breast) | 9.5 (µg/mL) | [6] |
| HEP2 (Larynx) | 12 (µg/mL) | [6] | |
| C06 | HT-29 (Colon) | Not specified | [4] |
| C09 | HT-29 (Colon) | Not specified | [4] |
Table 2: Effects of Thiophene-Chalcone Derivatives on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Observations | Reference |
| 5a, 9b | A549 | Cell Cycle Arrest | Significant accumulation of cells in the subG1 phase. | [2] |
| 5a | A549, HCT116, MCF7 | Apoptosis Induction | Potent induction of early and late apoptosis. | [2] |
| 15e | A549 | Apoptosis Induction | Induced morphological changes indicative of apoptosis. | [3] |
| C06 | HT-29 | Apoptosis Induction | Confirmed by Annexin V assay and gene expression analysis. | [4][7] |
| Chalcone-1,2,3-triazole hybrids | A549, HeLa, DU145, HepG2 | Apoptosis Induction | Accumulation in G2/M phase, activation of caspases 3 and 9. | [5] |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing thiophene-chalcone derivatives.[2][6][8]
Materials:
-
Substituted 1-(thiophen-2-yl)ethan-1-one or 2-acetyl-5-chlorothiophene
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 2-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and flask
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve equimolar amounts of the substituted thiophene-ketone (e.g., 1-(thiophen-2-yl)ethan-1-one) and the selected aromatic aldehyde in ethanol in a round bottom flask.
-
To this solution, add a catalytic amount of a base, such as 40% NaOH or KOH solution, dropwise while stirring.[8]
-
The reaction mixture is typically stirred at room temperature for a specified period, ranging from a few hours to overnight.[8] The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl to precipitate the product.
-
The solid product is collected by vacuum filtration using a Büchner funnel, washed thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiophene-chalcone derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.[2]
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized thiophene-chalcone derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene-chalcone derivatives in the complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10]
Materials:
-
Cancer cell lines
-
6-well plates
-
Synthesized thiophene-chalcone derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of the thiophene-chalcone derivatives for 24 or 48 hours.
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[2]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, p53, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 10. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative with promising potential as a fluorescent molecular probe. Chalcones, characterized by an enone moiety linking two aromatic rings, have garnered significant attention for their diverse biological activities and intriguing photophysical properties.[1] The incorporation of a thiophene ring and a dimethylamino group in this particular chalcone creates a donor-π-acceptor (D-π-A) system, which often results in desirable fluorescent characteristics suitable for bioimaging and sensing applications.[2][3]
The fluorescence of such probes is often based on mechanisms like Intramolecular Charge Transfer (ICT), where interaction with an analyte alters the molecule's electronic properties, leading to a detectable change in fluorescence output, such as quenching ("turn-off"), enhancement ("turn-on"), or a wavelength shift.[4] This document provides an overview of the potential applications, photophysical data based on analogous compounds, and detailed experimental protocols for utilizing this compound as a molecular probe.
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NOS | [5] |
| Molecular Weight | 181.25 g/mol | [5] |
| Appearance | Orange colored solid | |
| CAS Number | 34772-98-0 | [5] |
Synthesis: The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction.
-
Reactants: 4-dimethylaminobenzaldehyde and 2-acetylthiophene.
-
Solvent: Ethanol.
-
Catalyst: 6M Sodium Hydroxide (NaOH).
-
Procedure: Equimolar amounts of 4-dimethylaminobenzaldehyde and 2-acetylthiophene are dissolved in ethanol. A 6M NaOH solution is then added to the mixture, resulting in the formation of an orange-colored solid precipitate. The product is isolated by vacuum filtration.
Photophysical Data (Based on Analogous Dimethylamino Chalcones)
Disclaimer: The following data is extrapolated from studies on structurally similar dimethylamino chalcone derivatives and should be considered as an estimation for this compound. Experimental verification is recommended.
| Parameter | Estimated Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_abs_) | ~417 nm | Acetonitrile | [2] |
| Emission Maximum (λ_em_) | ~538 nm | Acetonitrile | [2] |
| Stokes Shift | ~121 nm | Acetonitrile | Calculated |
| Molar Absorptivity (ε) | High (characteristic of chalcones) | - | [2] |
| Quantum Yield (Φ_F_) | Moderate to High | Varies with solvent polarity | [1] |
| Key Spectral Features | Exhibits a broad absorption band in the visible range. Emission is sensitive to solvent polarity, with a red shift observed in more polar solvents, indicative of an ICT state. | Various organic solvents | [1][2] |
Applications
Based on the properties of related thiophene-based chalcones, this compound is a promising candidate for the following applications:
-
Fluorescent Staining of Cells: Its intrinsic fluorescence and ability to penetrate cell membranes make it suitable for live-cell imaging, potentially with preferential accumulation in cancer cells.[6]
-
Sensing of Metal Ions: Thiophene-based fluorescent sensors have demonstrated high sensitivity and selectivity for detecting metal ions such as Al³⁺ and Zn²⁺ through chelation-enhanced fluorescence (CHEF).[7]
-
Environmental and Food Sample Analysis: The probe's potential for detecting metal ions could be extended to the analysis of real-world water and food samples.[7]
-
Anticancer and Antimicrobial Research: Chalcones are known for their cytotoxic effects on cancer cells and antibacterial properties, and a fluorescent derivative allows for the visualization of its uptake and localization within cells.[6][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Claisen-Schmidt condensation reaction.
Materials:
-
4-dimethylaminobenzaldehyde
-
2-acetylthiophene
-
Ethanol
-
6M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Reaction flask
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
In a reaction flask, dissolve 1 equivalent of 4-dimethylaminobenzaldehyde in ethanol.
-
Add 1 equivalent of 2-acetylthiophene to the solution and stir at room temperature for 10-15 minutes.
-
Slowly add the 6M NaOH solution dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for approximately 3-4 hours. The formation of an orange precipitate should be observed.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol provides a general guideline for evaluating the probe's response to metal ions.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Aqueous buffer solution (e.g., HEPES or acetate buffer) at the desired pH.
-
Stock solutions of various metal ion salts.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the probe in the aqueous buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to maintain aqueous conditions.
-
Fluorescence Measurements:
-
Place the probe solution in a cuvette and record its baseline fluorescence spectrum. The excitation wavelength should be determined from the absorbance maximum of the probe under these conditions.
-
Titrate the probe solution with increasing concentrations of the target metal ion.
-
After each addition, allow for a sufficient incubation time for the binding to reach equilibrium before recording the fluorescence emission spectrum.
-
-
Selectivity Studies: Repeat the fluorescence measurement procedure with a range of other potentially interfering metal ions at the same concentration as the target analyte to assess the selectivity of the probe.
Protocol 3: Live-Cell Imaging
This protocol outlines the steps for staining live cells with the fluorescent probe.
Materials:
-
Mammalian cells (e.g., cancer cell line and a normal cell line for comparison) cultured on glass-bottom dishes or chamber slides.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Stock solution of this compound in DMSO.
-
Fluorescence or confocal microscope.
Procedure:
-
Cell Culture: Seed cells onto glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of imaging. Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe. Add fresh pre-warmed culture medium or imaging medium (e.g., phenol red-free medium).
-
Microscopy:
-
Place the dish or slide on the stage of the microscope.
-
Excite the probe at its absorption maximum (approximately 417 nm) and collect the emission at its maximum (approximately 538 nm).
-
Acquire images using an appropriate objective. Adjust laser power and detector gain to obtain an optimal signal-to-noise ratio while minimizing phototoxicity.
-
Conclusion
This compound represents a versatile molecular scaffold with significant potential as a fluorescent probe. Its straightforward synthesis and the favorable photophysical properties characteristic of donor-π-acceptor chalcones make it an attractive tool for researchers in cell biology, analytical chemistry, and drug development. The provided protocols offer a starting point for exploring its applications in cellular imaging and analyte sensing. Further characterization of its specific photophysical properties and sensing capabilities is warranted to fully realize its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) [mdpi.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Inhibition of Tubulin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is a key target for therapeutic intervention, particularly in oncology.[1] Compounds that disrupt microtubule dynamics, either by inhibiting polymerization or by stabilizing the polymers, can lead to mitotic arrest and apoptosis in cancer cells.[3]
This document provides detailed protocols for in vitro assays designed to identify and characterize compounds that inhibit tubulin polymerization. Two primary methods are described: a turbidity-based assay and a more sensitive fluorescence-based assay.[1] Both methods monitor the kinetics of microtubule formation over time, which typically follows a sigmoidal curve representing nucleation, growth, and steady-state phases.[3][4]
Principle of the Assays
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process is temperature-dependent; polymerization occurs at 37°C, while depolymerization is favored at 4°C.[4] The assay can be performed in two main formats:
-
Turbidity-Based Assay: This method measures the increase in light scattering at 340 nm or 350 nm as tubulin monomers polymerize into microtubules. The degree of light scattering is proportional to the concentration of microtubule polymer.[1][4][5]
-
Fluorescence-Based Assay: This more sensitive method utilizes a fluorescent reporter, such as DAPI, that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[1][6]
Data Presentation
Quantitative data from tubulin polymerization inhibition assays should be meticulously recorded and presented to allow for clear comparison and interpretation of results. The following tables provide a template for summarizing key parameters.
Table 1: Summary of Inhibitory Effects on Tubulin Polymerization
| Compound ID | Concentration (µM) | Inhibition (%) | IC50 (µM) | Vmax (OD/min) | Lag Time (min) | Plateau OD |
| Vehicle Control | - | 0 | - | Value | Value | Value |
| Positive Control (e.g., Nocodazole) | 10 | Value | Value | Value | Value | Value |
| Test Compound 1 | 1 | Value | Value | Value | Value | Value |
| 5 | Value | Value | Value | Value | ||
| 10 | Value | Value | Value | Value | ||
| Test Compound 2 | 1 | Value | Value | Value | Value | Value |
| 5 | Value | Value | Value | Value | ||
| 10 | Value | Value | Value | Value |
Table 2: Comparison of Potency for Known Inhibitors
| Compound | Binding Site | In Vitro IC50 (µM) | Cell-Based GI50 (nM) |
| Colchicine | Colchicine | ~1[7] | 9.17 ± 0.60 (HeLa)[7] |
| Nocodazole | Colchicine | ~5[7] | 49.33 ± 2.60 (HeLa)[7] |
| Vinblastine | Vinca Alkaloid | ~1[7] | 0.73 ± 0.02 (HeLa)[7] |
| Paclitaxel (Enhancer) | Taxol | - | 2 (Cell Cycle)[6] |
Experimental Protocols
In Vitro Turbidity-Based Tubulin Polymerization Assay
This protocol details a standard method for assessing the effect of a test compound on tubulin polymerization by measuring changes in turbidity.
Materials:
-
Lyophilized >99% pure tubulin (bovine or porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[4]
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compounds and control inhibitors (e.g., Nocodazole, Colchicine)[8]
-
Polymerization enhancer (e.g., Paclitaxel)[8]
-
96-well, half-area, clear bottom plates[4]
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm or 350 nm[4][9]
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer. Aliquot and snap-freeze in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Prepare a 10 mM GTP working solution in General Tubulin Buffer.
-
Prepare 10X stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1%.[3]
-
-
Reaction Mixture Preparation (on ice):
-
Prepare the tubulin polymerization mixture with a final concentration of 3 mg/mL tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[4] For a 100 µL final reaction volume, this would be 30 µL of 10 mg/mL tubulin stock, 1 µL of 100 mM GTP, 10 µL of 100% glycerol, and 59 µL of General Tubulin Buffer.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.[4]
-
Add 10 µL of the 10X test compound, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the ice-cold tubulin polymerization mixture to each well. Mix gently by pipetting.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[5][9]
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization), the lag time for nucleation, and the plateau absorbance.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This protocol offers a more sensitive alternative to the turbidity assay.
Materials:
-
All materials from the turbidity-based assay.
-
Fluorescent reporter dye (e.g., DAPI)[6]
-
96-well, half-area, black, clear bottom plates
-
Temperature-controlled fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360 nm, Em: 420 nm for DAPI-based assays).[10]
Protocol:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the turbidity-based assay.
-
Include the fluorescent reporter in the tubulin polymerization mixture at the manufacturer's recommended concentration (e.g., 10 µM).[10]
-
-
Reaction Mixture Preparation (on ice):
-
Prepare the tubulin polymerization mixture with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and the fluorescent reporter.[6]
-
-
Assay Procedure:
-
The assay procedure is identical to the turbidity-based assay, but instead of measuring absorbance, measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis:
-
Plot fluorescence intensity against time to generate polymerization curves.
-
Analyze the data similarly to the turbidity-based assay to determine Vmax, lag time, plateau fluorescence, percentage of inhibition, and IC50 values.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro tubulin polymerization inhibition assay.
Signaling Pathway Regulating Microtubule Dynamics
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Cell Cycle Arrest by Thiophene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiophene, a sulfur-containing heterocyclic scaffold, is a prominent structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] Thiophene analogs have been extensively explored for the development of molecules with potent anticancer profiles, as they can bind to various cancer-specific protein targets and inhibit diverse signaling pathways involved in cancer progression.[1][2] A common mechanism of action for many anticancer agents, including certain thiophene derivatives, is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[3] This document provides detailed protocols for key in vitro assays used to assess the cytotoxic effects and cell cycle arrest mechanisms of novel thiophene compounds. The primary techniques covered are the MTT assay for cell viability, flow cytometry for DNA content analysis, and Western blotting for the analysis of cell cycle regulatory proteins.
Data Presentation: Efficacy of Thiophene Derivatives
The following tables summarize quantitative data from studies assessing the anticancer activity of various thiophene compounds, providing a comparative overview of their efficacy.
Table 1: Cytotoxicity and Cell Cycle Arrest Profile of Selected Thiophene Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Observed Cell Cycle Arrest Phase | Reference |
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Not Specified | [4] |
| HepG2 (Liver) | 33.42 (µg/mL) | Not Specified | [4] | |
| BU17 | A549 (Lung) | Not Specified | G2/M | [3] |
| THDA | K562 (Leukemia) | Not Specified | G2/M | [5] |
| Thienopyrimidine 3b | HepG2 (Liver) | 3.105 | S Phase | [6] |
| PC-3 (Prostate) | 2.15 | S Phase | [6] | |
| Thiouriedo 4c | HepG2 (Liver) | 3.023 | S Phase | [6] |
| PC-3 (Prostate) | 3.12 | S Phase | [6] | |
| PR12 | PDAC (Pancreatic) | Not Specified | G0/G1 | [7] |
| PR17 | MIA PaCa-2 (Pancreatic) | Not Specified | S Phase | [7] |
Table 2: Key Cell Cycle Regulatory Proteins and Their Functions
| Protein Family | Key Proteins | Function in Cell Cycle | Expected Change in Arrest |
| Cyclins | Cyclin A, Cyclin B1, Cyclin D1, Cyclin E1 | Bind to and activate CDKs to drive cell cycle progression.[8] | Downregulation |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK6 | Serine/threonine kinases that phosphorylate target proteins to regulate cell cycle transitions.[8] | Decreased activity/expression |
| CDK Inhibitors (CKIs) | p21, p27 | Inhibit the activity of Cyclin-CDK complexes, leading to cell cycle arrest.[5][8] | Upregulation |
| Mitotic Checkpoint Proteins | WEE1 Kinase | A kinase that inhibits CDK1, preventing entry into mitosis.[3] | Inhibition by compound |
| Apoptosis Markers | Caspase-3, PARP | Key executioners of apoptosis.[5] | Increased activation/cleavage |
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the underlying molecular mechanisms is crucial for understanding the assessment of thiophene compounds.
Caption: Overall experimental workflow for evaluating thiophene compounds.
Caption: Thiophene compounds can induce G2/M arrest by targeting key regulators.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thiophene compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO (for formazan solubilization)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9][12]
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.5%).[10]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][12]
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14] Cells are fixed, permeabilized, and stained with a fluorescent dye like propidium iodide (PI), which stoichiometrically binds to DNA.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol[15]
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[16]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Culture cells and treat them with the desired concentrations of the thiophene compound for a specific time (e.g., 24 hours). Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[15]
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[15]
-
Staining: Centrifuge the fixed cells (300 x g for 5 minutes) and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5-1 mL of PI staining solution.[15] The inclusion of RNase A is crucial to prevent staining of double-stranded RNA.[16]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[15]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate DNA content measurement.[16] Collect data for at least 10,000 events per sample.
-
Data Analysis: Generate a DNA content histogram. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13] An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
Western blotting is used to detect and semi-quantify the expression levels of specific proteins involved in cell cycle regulation. This analysis helps to elucidate the molecular mechanism of the observed cell cycle arrest.[13][17]
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[18]
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)[18]
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Sample Preparation (Cell Lysis): After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer containing inhibitors.[18][19] Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13][20]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of target proteins to a loading control (e.g., β-actin) to compare expression levels across samples.[13]
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Induction of G2/M phase arrest and apoptosis by a novel enediyne derivative, THDA, in chronic myeloid leukemia (K562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. addgene.org [addgene.org]
- 18. bio-rad.com [bio-rad.com]
- 19. origene.com [origene.com]
- 20. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.
Issue 1: Low or No Product Yield
Potential Causes:
-
Inefficient Reagent: The activity of the aminomethylenating agent, such as dimethylformamide-dimethylacetal (DMF-DMA), may be compromised due to improper storage or handling.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent may not be ideal for the specific substrate.
-
Presence of Moisture: Water in the reaction can hydrolyze the enamine product or interfere with the catalyst.
-
Incomplete Reaction: The reaction may not have reached completion, especially if monitored improperly.
-
Side Reactions: The thiophene ring can be susceptible to side reactions under certain conditions.[1]
Solutions:
-
Reagent Quality: Use freshly opened or properly stored DMF-DMA. Consider using Bredereck's reagent (tert-butoxybis(dimethylamino)methane), which is a powerful aminomethylenating agent known to produce excellent yields.
-
Optimize Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. For the reaction with DMF-DMA, refluxing in dry N,N-dimethylformamide (DMF) has been shown to be effective for a similar substrate.[2]
-
Reaction Time: Extend the reaction time and monitor the progress at regular intervals using TLC.
-
Solvent: Ensure the use of a dry, high-purity solvent. For the DMF-DMA method, dry DMF is recommended.[2]
-
-
Water Removal: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If applicable to the chosen method, use a Dean-Stark apparatus or molecular sieves to remove water as it forms.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-acetylthiophene) and the formation of the product.
Issue 2: Formation of Impurities and Side Products
Potential Causes:
-
Self-Condensation of Ketone: The starting material, 2-acetylthiophene, can undergo self-condensation under basic conditions.
-
Polymerization: Thiophene derivatives can be prone to polymerization under strongly acidic or basic conditions.
-
Michael Addition: If the product is formed, it can potentially react further via Michael addition if other nucleophiles are present.
Solutions:
-
Control of Stoichiometry: Use a slight excess of the aminomethylenating agent to ensure complete conversion of the ketone.
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions and decomposition.
-
pH Control: Maintain the reaction at the optimal pH. For Claisen-Schmidt type reactions, the concentration of the base is critical.
-
Purification: If impurities are formed, purify the product using column chromatography on silica gel or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthetic methods for preparing this compound?
A1: Two primary methods are recommended:
-
Reaction with Dimethylformamide-dimethylacetal (DMF-DMA): This is a direct and often high-yielding method that involves reacting 2-acetylthiophene with DMF-DMA, typically under reflux in a dry solvent like DMF.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-acetylthiophene) from the more polar enaminone product. The spots can be visualized under UV light.
Q3: What is a suitable work-up procedure for the reaction?
A3: For the reaction with DMF-DMA, a typical work-up involves cooling the reaction mixture and pouring it into ice water. The precipitated solid product can then be collected by filtration and recrystallized from a suitable solvent like ethanol.[2]
Q4: Are there any specific safety precautions I should take when working with thiophene derivatives?
A4: Thiophene and its derivatives can have toxicological properties, and their metabolism can sometimes lead to reactive metabolites.[1] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
| Synthetic Method | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Reaction with DMF-DMA | 2-acetylthiophene, DMF-DMA | Reflux in dry DMF, 5h | High (exact yield for this substrate not specified, but method is generally high-yielding) | [2] |
| Claisen-Schmidt Condensation | 2-acetylthiophene, Dimethylamine source, Formaldehyde source | Base catalyst (e.g., NaOH), Ethanol | 80% (for a similar chalcone derivative) |
Experimental Protocols
Protocol 1: Synthesis via Reaction with DMF-DMA (Adapted from a similar procedure[2])
-
To a solution of 2-acetylthiophene (1 equivalent) in dry N,N-dimethylformamide (DMF), add dimethylformamide-dimethylacetal (DMF-DMA) (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Claisen-Schmidt Condensation (General procedure based on a similar synthesis[3])
-
Dissolve 2-acetylthiophene (1 equivalent) and a suitable dimethylamine source in ethanol.
-
To this solution, add an aqueous solution of a base (e.g., 6M NaOH) dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Synthetic pathways to the target enaminone.
References
Technical Support Center: Troubleshooting Claisen-Schmidt Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Claisen-Schmidt condensation reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired chalcone product. What are the common causes and how can I address this?
Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic troubleshooting approach is recommended.
-
Catalyst Issues:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO₂ to form carbonates, reducing its activity. Ensure you are using fresh, high-purity catalyst.[1]
-
Inappropriate Catalyst: While strong bases are common, some reactions may require milder catalysts or even Lewis acids to proceed optimally.[1] It may be beneficial to screen different catalysts for your specific substrates.
-
Insufficient Catalyst Loading: The molar percentage of the catalyst is critical. For some solvent-free reactions, a 20 mol% concentration of solid NaOH has proven effective.[2][3]
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, some sensitive substrates may require cooling to prevent side reactions and decomposition.[1][2]
-
Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] Extended reaction times can also lead to product degradation.[1]
-
Solvent Choice: The polarity of the solvent significantly impacts the reaction. While ethanol is a common choice, solvent-free conditions, such as grinding the reactants together, have been shown to improve yields and are considered a greener approach.[1][2]
-
-
Reactant Quality and Stoichiometry:
-
Impure Reactants: Ensure that the aldehyde and ketone starting materials are pure, as impurities can inhibit the reaction.[1]
-
Incorrect Stoichiometry: For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required. For a mono-condensation, a slight excess of the ketone can be beneficial.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My TLC analysis shows multiple spots, making the purification of my target compound difficult. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple products is a common challenge in Claisen-Schmidt condensations due to competing side reactions.[2]
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol condensation byproducts.[2]
-
Solution: This is more likely when the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone relative to the aldehyde.[2]
-
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, two molecules can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2]
-
Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help to avoid localized high concentrations.[2]
-
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the Michael acceptor), leading to the formation of a 1,5-dicarbonyl compound.[2]
-
Solution: To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2]
-
Issue 3: Reaction Mixture Darkening and Tar Formation
Question: My reaction mixture has turned very dark, and I am struggling to isolate any solid product. What is causing this?
Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products.[2]
-
Cause: This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be susceptible to polymerization under these conditions.[2]
-
Solution:
-
Reduce the reaction temperature.
-
Lower the concentration of the base catalyst.
-
Ensure slow and controlled addition of the base.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt condensation? A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the enolizable carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to form a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone.[6][7]
Q2: Why is it preferable to use an aromatic aldehyde without α-hydrogens? A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[2][4] If an aldehyde with α-hydrogens were used, it could also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[2] By using a non-enolizable aldehyde, it can only act as the electrophile, leading to a more controlled and selective reaction.[4]
Q3: What is the role of the base in this reaction? A3: The base plays a crucial role in the first step of the reaction by removing an α-proton from the enolizable ketone or aldehyde to form a resonance-stabilized enolate ion.[6][8] This enolate is the key nucleophile that initiates the carbon-carbon bond formation.
Q4: How does the choice of solvent affect the reaction? A4: The solvent can significantly influence the reaction's efficiency. Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants and the base catalyst.[2] However, solvent-free conditions, often involving grinding the reactants with a solid catalyst, have been shown to be highly efficient, leading to shorter reaction times and high yields, aligning with the principles of green chemistry.[2][9]
Q5: Can this reaction be catalyzed by acid? A5: Yes, while base-catalyzed reactions are more common, the Claisen-Schmidt condensation can also be acid-catalyzed.[10] In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the ketone.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for the Synthesis of α,α'-bis-benzylidenecyclohexanone
| Entry | Catalyst (mol%) | Condition | Time | Yield (%) | Reference |
| 1 | NaOH (20) | Grinding, Solvent-Free | 5 min | 98 | [2][3][11] |
| 2 | KOH (20) | Grinding, Solvent-Free | 5 min | 85 | [2][11] |
| 3 | NaOH (20) | Stirring in Ethanol, RT | 24 hours | 40 | [3] |
| 4 | NaOH (20) | Stirring in Ethanol, Reflux | - | - | [3] |
| 5 | NaOH (20) | Stirring in Ethanol, RT | 5 days | 66 | [3] |
This data is adapted from studies on the Claisen-Schmidt reaction under various conditions.
Experimental Protocols
Protocol 1: Classic Base-Catalyzed Synthesis of Chalcone in Ethanol
This protocol describes the synthesis of chalcone from benzaldehyde and acetophenone using sodium hydroxide in an ethanol solvent.[2][7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.[7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-48 hours).[7]
-
Product Isolation: Pour the reaction mixture into a beaker of ice-cold water. If necessary, acidify with dilute HCl to facilitate further precipitation of the product.[7]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove any residual base, followed by a wash with a small amount of cold ethanol.[4] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Solvent-Free Synthesis of Chalcone via Grinding
This "green chemistry" approach offers high yields and short reaction times.[4]
-
Reactant Preparation: In a mortar, combine the acetophenone (1.0 eq) and a solid base catalyst such as NaOH or Mg(HSO₄)₂.[4]
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[4]
-
Reagent Addition: Add the substituted benzaldehyde (1.0 eq) to the mortar.[4]
-
Reaction: Continue to grind the mixture vigorously. The solid mixture will often transform into a thick, colored paste and may then solidify again. The reaction is typically complete within 5-15 minutes.[4]
-
Isolation: Transfer the solid product to a beaker and add cold water to dissolve the catalyst.[4]
-
Purification: Collect the crude chalcone by suction filtration and wash the solid thoroughly with water until the filtrate is neutral.[4]
Visualizations
Caption: A logical workflow for troubleshooting common issues in Claisen-Schmidt condensation.
Caption: The base-catalyzed mechanism of the Claisen-Schmidt condensation.
Caption: Interplay of the main reaction and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Thophene-Based Chalcones in Solution
For researchers, scientists, and drug development professionals working with the promising class of thiophene-based chalcones, ensuring their stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and troubleshooting the stability and degradation of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of thiophene-based chalcones in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in HPLC Chromatogram | Degradation of the chalcone due to pH, light, or oxidative stress. | 1. Analyze a freshly prepared standard: This will help determine if the issue is with the sample or the HPLC method. 2. Review solution preparation and storage: Ensure solutions are protected from light and stored at appropriate temperatures. Use of amber vials is recommended.[1] 3. Check pH of the solution: Thiophene-based chalcones can degrade under acidic and basic conditions.[2][3] Adjust the pH to a neutral range if possible. 4. Perform forced degradation studies: Subjecting the compound to controlled stress conditions (acid, base, oxidation, light, heat) can help identify the retention times of potential degradation products.[4][5] |
| Changes in Solution Color | Degradation of the chalcone, leading to the formation of colored impurities. | 1. Monitor color change over time: Note the rate and conditions under which the color changes. 2. Correlate with analytical data: Use HPLC or UV-Vis spectroscopy to see if the color change corresponds to the appearance of new peaks or changes in the absorption spectrum. 3. Protect from light: Photodegradation can often lead to colored byproducts.[6] |
| Precipitation of the Compound from Solution | Poor solubility or degradation to a less soluble product. | 1. Verify the solvent and concentration: Ensure the chosen solvent is appropriate for the specific thiophene-based chalcone and that the concentration does not exceed its solubility limit. 2. Consider temperature effects: Solubility can be temperature-dependent. Check if the precipitation occurs upon cooling. 3. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Loss of Potency or Biological Activity | Degradation of the active chalcone molecule. | 1. Re-analyze the compound's purity: Use a validated stability-indicating HPLC method to quantify the amount of intact chalcone remaining.[7] 2. Review storage conditions: Ensure the compound is stored under conditions that minimize degradation (e.g., protected from light, at low temperatures, under an inert atmosphere).[1] |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Secondary interactions with the stationary phase, column overload, or issues with the mobile phase. | 1. Adjust mobile phase pH: For acidic or basic analytes, adjusting the pH can improve peak shape.[7] 2. Use a guard column: This can help to remove strongly retained impurities from the sample matrix. 3. Reduce sample concentration: Injecting a more dilute sample can prevent column overload. 4. Check for system dead volume: Ensure all connections in the HPLC system are secure and tubing is of an appropriate length and diameter. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of thiophene-based chalcones in solution?
A1: The stability of thiophene-based chalcones is primarily affected by pH, light exposure, and the presence of oxidizing agents. They are known to degrade under acidic, basic, oxidative, and photolytic conditions.[2][3] Thermal and humidity stress generally have a lesser impact on their stability.[4][5]
Q2: What are the typical degradation pathways for thiophene-based chalcones?
A2: The α,β-unsaturated ketone moiety in the chalcone structure is susceptible to various reactions. Under acidic or basic conditions, hydrolysis can occur. Oxidative stress can lead to the formation of various oxidation products. Photodegradation can result in isomerization or other structural changes.[6]
Q3: How can I develop a stability-indicating HPLC method for my thiophene-based chalcone?
A3: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products. To develop such a method, you should perform forced degradation studies where the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[8] The developed HPLC method should then be able to resolve the parent drug peak from any new peaks that appear due to degradation.[9][10]
Q4: What are the best practices for preparing and storing solutions of thiophene-based chalcones?
A4: To ensure the stability of your solutions, it is recommended to:
-
Use high-purity solvents.
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use amber vials or wrap containers in foil to protect from light.[1]
-
Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).
-
Consider purging the solution with an inert gas like nitrogen or argon to prevent oxidation.
Q5: Can the substituents on the thiophene and phenyl rings affect the stability of the chalcone?
A5: Yes, the nature and position of substituents on the aromatic rings can influence the electronic properties of the α,β-unsaturated carbonyl system, thereby affecting the reactivity and stability of the chalcone. The specific effects will depend on the electron-donating or electron-withdrawing nature of the substituents.[11]
Data Presentation
The following tables summarize the results from forced degradation studies on various thiophene-based chalcones, providing a comparative overview of their stability under different stress conditions.
Table 1: Forced Degradation of 1-(4-benzyloxy)phenyl-3-(2-thienyl)prop-2-en-1-one (TC) [4][7]
| Stress Condition | Reagent/Exposure | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 1N HCl | 2 hours | 100°C | Significant | Multiple |
| Basic Hydrolysis | 0.1N NaOH | 10 minutes | 100°C | Significant | Multiple |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Significant | Multiple |
| Thermal | - | 24 hours | 85°C | Stable | 0 |
| Photolytic | 1.2 million Lux hours | 1 hour | - | Significant | Multiple |
| Thermal/Humidity | 75% RH | 24 hours | 40°C | Stable | 0 |
Table 2: Forced Degradation of Three Thiophene-Phenyl Chalcones (TC1, TC2, TC3) [2][3][5]
| Stress Condition | TC1 % Degradation | TC2 % Degradation | TC3 % Degradation |
| Acid-Catalysed Hydrolysis | Degraded | Degraded | Degraded |
| Base-Catalysed Hydrolysis | Degraded | Degraded | Degraded |
| Oxidative Stress | Degraded | Degraded | Degraded |
| Photolytic Conditions | Degraded | Degraded | Degraded |
| Thermal Stress | Stable | Stable | Stable |
| Thermal-Humidity Stress | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiophene-Based Chalcone
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[8]
1. Sample Preparation:
- Prepare a stock solution of the thiophene-based chalcone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Cool and neutralize with 1N NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with 0.1N HCl.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).
- Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 85°C) for 24 hours. Also, heat a solution of the compound under reflux.
- Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be kept in the dark.
3. Analysis:
- After the specified exposure time, dilute the stressed samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of thiophene-based chalcones and their degradation products.[4][7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60 v/v). Isocratic or gradient elution may be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the specific chalcone, typically in the range of 280-380 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10-20 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Mandatory Visualizations
Caption: Factors influencing the degradation of thiophene-based chalcones.
Caption: Workflow for forced degradation studies of thiophene-based chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substitution effect on chalcone based materials for corrosion and photocrosslinking applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ema.europa.eu [ema.europa.eu]
"optimizing reaction conditions for 2-acetylthiophene and 4-dimethylaminobenzaldehyde"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones via the Claisen-Schmidt condensation of 2-acetylthiophene and 4-dimethylaminobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the common causes?
Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of your reagents to the specific reaction conditions.[1] Key areas to investigate include:
-
Improper Catalyst Choice or Concentration: The selection and amount of the base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), are critical.[1] The optimal concentration often needs to be determined empirically for this specific reaction.
-
Poor Reagent Quality: The purity of your starting materials is crucial. Impurities in 2-acetylthiophene or 4-dimethylaminobenzaldehyde can inhibit the reaction.[1] Ensure you are using high-purity reagents.
-
Suboptimal Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some may require gentle heating.[1] However, excessively high temperatures can lead to the formation of undesired by-products.[1]
-
Incorrect Stoichiometry: The molar ratio of the aldehyde to the ketone is a critical parameter. An equimolar ratio is a good starting point for this reaction.[2]
Q2: I am observing the formation of multiple byproducts, complicating purification. What are these and how can I minimize them?
The formation of multiple products is a common challenge in Claisen-Schmidt condensations.[3] Likely side reactions include:
-
Self-Condensation of Ketone: 2-acetylthiophene can react with itself in a competing aldol condensation.[3] To minimize this, you can try slowly adding the 2-acetylthiophene to the reaction mixture containing the aldehyde and catalyst.
-
Cannizzaro Reaction of Aldehyde: In the presence of a strong base, 4-dimethylaminobenzaldehyde, which lacks α-hydrogens, can disproportionate to form the corresponding alcohol and carboxylic acid.[3] Using a milder base or carefully controlling the base concentration can mitigate this.[3]
-
Michael Addition: The enolate of 2-acetylthiophene can add to the newly formed chalcone product.[3] Performing the reaction at a lower temperature and using a slight excess of the aldehyde can help to suppress this side reaction.[3]
Q3: The 2-acetylthiophene starting material appears to be degrading. What are the stability issues?
2-acetylthiophene can be sensitive to certain conditions, leading to degradation and lower yields. Key stability concerns include:
-
Strongly Acidic or Basic Media: In highly acidic (pH < 2) or basic (pH > 10) conditions, 2-acetylthiophene can undergo hydrolysis of the acetyl group.[4]
-
Oxidizing Conditions: The thiophene ring is susceptible to oxidation, which can lead to the formation of polymeric byproducts, often appearing as dark, insoluble materials.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[5]
-
High Temperatures: At temperatures exceeding 100°C, 2-acetylthiophene can undergo thermal decomposition.[5]
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of the chalcone from 2-acetylthiophene and 4-dimethylaminobenzaldehyde?
A commonly cited method involves the base-catalyzed condensation in ethanol.[2] An equimolar mixture of 4-dimethylaminobenzaldehyde and 2-acetylthiophene is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The reaction is typically stirred at room temperature for a few hours, during which the product precipitates as an orange solid.[2]
Q2: What is the expected yield for this reaction?
With an optimized protocol, a good yield for this reaction is around 80%.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can observe the disappearance of the starting material spots and the appearance of a new spot for the product.[7]
Q4: What are the best practices for purifying the final chalcone product?
The crude product, which often precipitates from the reaction mixture, can be collected by vacuum filtration.[6] It should then be washed with cold deionized water until the filtrate is neutral.[6] Further purification can be achieved by recrystallization from a minimal amount of hot ethanol.[6][8]
Data Presentation
Table 1: Summary of Reaction Conditions and Yield
| Parameter | Value/Condition | Source |
| Reactants | 2-acetylthiophene, 4-dimethylaminobenzaldehyde | [2] |
| Stoichiometry | Equimolar ratio | [2] |
| Solvent | Ethanol | [2] |
| Catalyst | Sodium Hydroxide (NaOH) | [6] |
| Temperature | Room Temperature | [2][6] |
| Reaction Time | 2-4 hours | [6] |
| Product | (E)-1-(4-(dimethylamino)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
| Appearance | Orange solid | [2] |
| Reported Yield | 80% |
Experimental Protocols
Detailed Methodology for Chalcone Synthesis
This protocol is adapted from established procedures for the Claisen-Schmidt condensation of 2-acetylthiophene and 4-dimethylaminobenzaldehyde.[6]
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-acetylthiophene and 1.0 mmol of 4-dimethylaminobenzaldehyde in 10 mL of 95% ethanol.[6]
-
Catalyst Addition: To this stirred solution at room temperature, add 1.0 mL of a 10% aqueous NaOH solution dropwise.[6]
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash the crystals with cold deionized water until the filtrate is neutral.[6]
-
Purification: Further purify the crude product by recrystallization from a minimal amount of hot ethanol.[6]
-
Drying: Dry the purified crystals under vacuum to obtain the final chalcone product.[6]
Visualizations
Caption: A step-by-step workflow for the synthesis of chalcone.
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Recrystallization of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Inappropriate solvent choice (compound is insoluble or sparingly soluble).- Insufficient solvent volume.- The solution is not hot enough. | - Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water).- Add a small amount of additional hot solvent until the solid dissolves. Avoid a large excess, which will reduce yield.[1]- Ensure the solvent is heated to its boiling point. |
| Oiling out (product separates as a liquid) | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too quickly.- High concentration of impurities. | - The melting point of this compound is reported as 197-198 °C, so this is less likely to be an issue with common solvents. However, if it occurs, select a lower-boiling point solvent.- Allow the flask to cool slowly to room temperature before placing it in an ice bath.- Consider pre-purification by another method if the crude material is very impure. |
| No crystal formation upon cooling | - The solution is too dilute (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod.- Add a seed crystal of the pure compound. |
| Low yield of purified crystals | - Too much solvent was used for dissolution or washing.- Premature crystallization during hot filtration (if performed).- Significant solubility of the compound in the cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out prematurely.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored or appear impure | - Colored impurities are co-crystallizing with the product. | - Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- A second recrystallization may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A definitive, experimentally validated solvent for this specific compound is not widely reported in the literature. However, based on its structure (a chalcone-like enaminone) and reported recrystallization from 1,4-dioxane[2], solvents of intermediate polarity are a good starting point. A systematic approach to solvent selection is recommended.
Q2: How do I perform a solvent selection test?
-
Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.
-
Observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Gently heat the insoluble samples to the boiling point of the solvent. A good solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large amount of crystals.
Q3: The melting point of my recrystallized product is broad. What does this indicate?
A broad melting point range typically suggests the presence of impurities. The recrystallization process may need to be repeated, possibly with a different solvent system, to further purify the compound.
Q4: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system can be effective if a single solvent is not ideal. This usually involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy. The solution is then allowed to cool slowly. A common example is an ethanol/water mixture.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Preheat the filter funnel and receiving flask to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Summary
| Solvent | Polarity Index | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 10.2 | Low | Low to Moderate | Potentially suitable as an anti-solvent in a mixed system. |
| Ethanol | 5.2 | Low to Moderate | High | Good candidate. |
| Isopropanol | 4.3 | Low | High | Good candidate. |
| Ethyl Acetate | 4.4 | Low | High | Good candidate. |
| Toluene | 2.4 | Low | Moderate to High | Possible candidate. |
| Hexane | 0.1 | Very Low | Very Low | Unlikely to be a good solvent. |
Diagrams
Caption: Troubleshooting workflow for recrystallization.
Caption: Standard experimental workflow for recrystallization.
References
Technical Support Center: Synthesis of Substituted Thiophene Derivatives
Welcome to the technical support center for the synthesis of substituted thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the thiophene ring itself? A1: Key methods for constructing the thiophene ring include the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and a sulfurizing agent like Lawesson's reagent; the Gewald reaction, involving the condensation of a ketone or aldehyde with an active cyano ester in the presence of sulfur and a base; the Fiesselmann synthesis, which reacts α-keto esters with thiourea or other sulfur sources; and the Hinsberg synthesis.[][2][3] Each method offers distinct advantages depending on the desired substitution pattern and functional group tolerance.[]
Q2: Why is thiophene a common scaffold in medicinal chemistry? A2: Thiophene is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, such as benzene.[3][4] This allows it to engage in various biological interactions, and its structure is a core component of numerous FDA-approved drugs.[2][4] The thiophene ring system offers versatile structural diversity and desirable pharmacophoric properties.[2]
Q3: What is the general reactivity of the thiophene ring towards functionalization? A3: Thiophene is an electron-rich aromatic ring that readily undergoes electrophilic aromatic substitution, with reactivity higher than that of benzene.[2][5] The α-positions (C2 and C5) are generally more reactive and susceptible to substitution than the β-positions (C3 and C4).[5][6] In polyhalogenated systems, the order of reactivity can be exploited for regioselective functionalization.[6]
Q4: Which cross-coupling reactions are most common for functionalizing pre-formed thiophene rings? A4: The most prevalent and powerful methods for forming new carbon-carbon or carbon-heteroatom bonds on a thiophene ring are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (using boronic acids/esters), the Stille coupling (using organostannanes), and Buchwald-Hartwig amination (for C-N bond formation).[6][7] Direct C-H activation/functionalization has also become a popular and atom-economical alternative to classical cross-coupling methods.[8][9]
Q5: What are the main challenges in achieving regioselectivity in thiophene synthesis? A5: A primary challenge is controlling the regioselectivity of substitution, particularly distinguishing between the more reactive α-positions (C2/C5) and the less reactive β-positions (C3/C4).[6][10] In direct C-H activation, achieving high selectivity can be difficult due to the inherent reactivity of the C2-H bond.[10] However, the choice of ligands in palladium-catalyzed reactions can surprisingly control α/β-selectivity; for example, a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky phosphine ligand can direct towards β-arylation.[11]
Troubleshooting Guides
This section addresses specific issues encountered during common synthetic procedures for substituted thiophenes.
Guide 1: Suzuki-Miyaura Coupling
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Poisoned Catalyst | Ensure starting materials (thiophene halide, boronic acid) are pure, as impurities can poison the catalyst.[12] Thoroughly degas the reaction mixture to remove oxygen, which deactivates palladium catalysts.[12] Use a fresh batch of a suitable catalyst, such as Pd(dppf)Cl₂, and store it under an inert atmosphere. |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. The choice is often substrate-dependent and an inappropriate combination can lead to poor solubility or side reactions.[7][12] Adding a small amount of water to anhydrous couplings with K₃PO₄ can sometimes be beneficial.[13] |
| Protodeboronation of Boronic Acid | The thiophene boronic acid or its ester can be unstable and undergo replacement of the boron group with a hydrogen atom.[7] Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[7] Lowering the reaction temperature and increasing the reaction time can also mitigate this side reaction.[10] |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than bromides or iodides.[7] For less reactive substrates, consider using more active Buchwald-type catalysts with bulky, electron-rich phosphine ligands.[13][14] A higher catalyst loading may also be necessary.[12] |
Problem: Significant Side Product Formation (e.g., Homo-coupling)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction vessel (e.g., via three evacuate/backfill cycles with an inert gas like argon).[15] Oxygen can promote the homo-coupling of boronic acids.[10] |
| Reaction Temperature Too High | High temperatures can accelerate side reactions.[10] Optimize the temperature by running the reaction at the lowest temperature that allows for a reasonable conversion rate. |
| Incorrect Base/Solvent System | The choice of base and solvent can influence the rates of competing reaction pathways.[7] A systematic screening of conditions is recommended. For instance, using KF as a base can sometimes prevent the cleavage of ester groups.[14] |
Guide 2: Stille Coupling
Problem: Difficulty Removing Tin Byproducts
| Potential Cause | Recommended Solution |
| Insoluble Tin Salts | Tributyltin halides (byproducts) can be difficult to remove via standard chromatography. Perform an aqueous potassium fluoride (KF) wash. The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtering the mixture through a pad of Celite.[15] |
| Co-elution with Product | The low polarity of some tin compounds can cause them to co-elute with the desired product on silica gel.[16] After the KF wash, ensure thorough washing of the organic layer with brine and careful column chromatography. Slurrying the crude product in a solvent like MTBE can also help minimize residual tin.[17] |
Problem: Low Reaction Rate or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Slow Transmetalation Step | The transmetalation step is often rate-determining.[15] The addition of stoichiometric amounts of copper(I) salts (e.g., CuI) can accelerate the reaction rate significantly.[16][17] |
| Inefficient Catalyst System | Ensure an active Pd(0) species is present. Use a reliable palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃.[15][17] Sterically hindered, electron-rich ligands can also accelerate the coupling.[17] The reaction often requires elevated temperatures (80-120 °C).[15] |
Guide 3: C-H Activation / Direct Arylation
Problem: Poor Regioselectivity (Mixture of α and β isomers)
| Potential Cause | Recommended Solution |
| Inherent Substrate Reactivity | The C-H bonds at the α-position (C2/C5) of thiophene are intrinsically more acidic and reactive, leading to preferential functionalization at these sites.[10] |
| Non-optimal Ligand/Catalyst | Ligands play a crucial role in directing regioselectivity. For β-selectivity, consider using bulky, fluorinated phosphine ligands.[11] For α-selectivity, ligands like 2,2'-bipyridyl may be effective.[11] |
| Reaction Mechanism Ambiguity | The reaction may proceed through competing pathways (e.g., metalation/deprotonation vs. Heck-type arylation), each favoring a different isomer.[11] Carefully screen reaction parameters (catalyst, ligand, solvent, temperature) to favor one pathway over the other. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the thiophene halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system via syringe (e.g., a 4:1 mixture of toluene and water).[6]
-
Inert Atmosphere: Purge the flask with the inert gas for 10-15 minutes to ensure all oxygen is removed.[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.[15]
-
Reagent Addition: Add an anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equivalents for mono-substitution, 2.2-2.5 for di-substitution) via syringe.[15]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6][15]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.[15]
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite.[15]
-
Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
Visualizations
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Stille coupling reaction.
References
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of Chalcones from 2-Acetylthiophene
Welcome to the technical support center for the synthesis of chalcones from 2-acetylthiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Claisen-Schmidt condensation of 2-acetylthiophene with aromatic aldehydes.
Q1: My reaction is yielding a very low amount of the desired chalcone. What are the potential causes and how can I improve the yield?
A1: Low yields in chalcone synthesis are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) is crucial for the reaction. Ensure it is fresh and has been stored properly to prevent deactivation from atmospheric CO2 and moisture. The concentration of the base is also critical; too low a concentration may not efficiently deprotonate the 2-acetylthiophene.[1]
-
Suboptimal Temperature: While many Claisen-Schmidt condensations proceed at room temperature, the optimal temperature can vary depending on the specific substrates.[2] If the reaction is sluggish, gentle heating (e.g., 40-50°C) might be necessary. However, excessive heat can promote side reactions.[2][3] It is advisable to perform small-scale trials at different temperatures to find the optimal condition.
-
Reaction Time: Some reactions can be slow. Monitor the progress using Thin Layer Chromatography (TLC).[1] If the reaction is proceeding slowly, extending the reaction time may be beneficial.
-
Reagent Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction. Ensure that the aromatic aldehyde has not been oxidized to the corresponding carboxylic acid.[3]
-
Side Reactions: Competing reactions can significantly consume your starting materials. Please refer to the specific side reaction FAQs below for targeted troubleshooting.
Q2: My TLC plate shows multiple spots, indicating the presence of byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a frequent issue in Claisen-Schmidt condensations.[4] The primary side reactions to consider are:
-
Self-Condensation of 2-Acetylthiophene: Two molecules of 2-acetylthiophene can react with each other in an aldol condensation.[3] To minimize this, a useful strategy is to slowly add the 2-acetylthiophene to a mixture of the aromatic aldehyde and the base. This keeps the concentration of the 2-acetylthiophene enolate low, favoring the reaction with the aldehyde.[4]
-
Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde lacks α-hydrogens (e.g., benzaldehyde), it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[3][5] To suppress this, consider using a milder base or a lower concentration of the strong base.[6] Adding the base catalyst portion-wise can also be effective.[1]
-
Michael Addition: The enolate of 2-acetylthiophene can add to the α,β-unsaturated carbonyl system of the newly formed chalcone in a conjugate addition.[3][7] This can be minimized by using a slight excess of the aldehyde or by performing the reaction at a lower temperature.[4]
Q3: The workup of my reaction is yielding an oil that is difficult to crystallize. What are the possible reasons and solutions?
A3: Obtaining an oily product can be due to the presence of impurities or the intrinsic properties of the chalcone itself.
-
Impurity Analysis: First, analyze the oily product by TLC to check for the presence of multiple components. If impurities are present, purification by column chromatography is recommended. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[6]
-
Inducing Crystallization: If the oil is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure compound, if available, can also be effective.
-
Solvent for Recrystallization: If the product solidifies but is difficult to purify by simple filtration, recrystallization from a suitable solvent is necessary. Ethanol is a commonly used solvent for recrystallizing chalcones.[5]
Data Presentation
The following tables summarize how different reaction conditions can affect the yield of chalcones. While specific quantitative data for side products in 2-acetylthiophene reactions is scarce in the literature, the general trends observed in Claisen-Schmidt condensations are applicable.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Base Concentration | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaOH | 20 mol% | None (Grinding) | Room Temp | 98 | [8] |
| KOH | 0.1 M | Methanol | Ice bath to RT | High | |
| NaOH | 10% solution | Ethanol | Room Temp | - | [9] |
Table 2: Effect of Temperature on Chalcone Yield
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Fluorobenzaldehyde, 4-Methoxyacetophenone | - | - | 20-60 | ~85 | [10] |
| Acetophenone, Benzaldehyde | MgO@C_14 | - | 80-120 | Varies | [11] |
| 3,4-Dihydroxybenzaldehyde, Acetophenone | - | - | 70 | Optimal | [2] |
Experimental Protocols
Here are detailed protocols for the synthesis of chalcones from 2-acetylthiophene, which can be adapted based on the specific aromatic aldehyde used.
Protocol 1: Conventional Synthesis in Ethanol
This is a standard and widely used method for chalcone synthesis.[12]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler workup.[12]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Powdered NaOH or KOH (1.0 eq)
-
Mortar and pestle
Procedure:
-
Place 2-acetylthiophene (e.g., 5 mmol), the substituted benzaldehyde (e.g., 5 mmol), and powdered NaOH or KOH (e.g., 5 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) if necessary.
Mandatory Visualization
The following diagrams illustrate key aspects of the chalcone synthesis from 2-acetylthiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Thiophene-Containing Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of thiophene-containing compounds in biological assays.
Troubleshooting Guides
Low aqueous solubility is a common hurdle in the development of thiophene-based compounds, impacting their reliability and effectiveness in biological assays.[1] This guide provides an overview of common issues and systematic approaches to enhance solubility.
Common Indicators of Solubility Issues:
-
Precipitation: Visible particulate formation in aqueous buffers or cell culture media.[1]
-
Inconsistent Data: High variability between experimental replicates.
-
Low Bioactivity: Reduced or non-reproducible biological effects in cellular assays.[1]
-
Stock Solution Difficulty: Challenges in preparing a concentrated stock solution.[1]
Data on Solubility Enhancement Techniques
The following table summarizes quantitative data on various methods used to improve the solubility of poorly soluble compounds, including those with thiophene moieties.
| Compound Type | Enhancement Method | Vehicle/Solvent System | Initial Solubility | Final Solubility | Fold Increase | Reference |
| Thiophene Derivative (TP 5) | Albumin Nanoparticles | HSA aqueous solution | 26.4 µg/mL | 691.4 µg/mL | 26.2 | [2] |
| Thieno[2,3-b]pyridine | Structural Modification (addition of morpholine) | Aqueous | Single-digit µg/mL | ~1.3 mg/mL | ~1000 | [3] |
| Thieno[2,3-b]pyridine | Polymeric Self-Assemblies | Water | Insoluble | 0.59 mg/mL | - | [3] |
| Pyrazolo[3,4-d]pyrimidine | Prodrug Approach | Aqueous | <0.1 µg/mL | ~60 µg/mL | 600 | [4] |
| 10-hydroxycamptothecin | Prodrug Approach | Aqueous | ~1 µg/mL | ~80 µg/mL | 80 | [4] |
| Fenretinide (4-HPR) | Cyclodextrin Complexation (2-hydroxypropyl-β-cyclodextrin) | Aqueous | ~1.7 µg/mL | 2410 µg/mL | 1409 | [5] |
Experimental Protocols
Detailed methodologies for key solubility enhancement techniques are provided below.
Protocol 1: Cosolvency
Cosolvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[1][6] Commonly used cosolvents in biological assays include DMSO and ethanol.
Materials:
-
Thiophene-containing compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Aqueous buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution of the thiophene compound in 100% DMSO (e.g., 10-50 mM).
-
Vortex vigorously and use sonication if necessary to ensure complete dissolution.[1]
-
For the final assay, dilute the stock solution into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <1% and often <0.1%).
-
Add the diluted compound solution to the assay medium with gentle mixing to avoid localized high concentrations that can cause precipitation.
Protocol 2: pH Adjustment
For ionizable thiophene compounds, altering the pH of the solution can significantly increase solubility.[1][6]
Materials:
-
Ionizable thiophene-containing compound
-
Aqueous buffers of various pH values
-
pH meter
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
Procedure:
-
Determine the pKa of the thiophene compound.
-
For acidic compounds, increasing the pH above the pKa will lead to deprotonation and increased solubility.
-
For basic compounds, decreasing the pH below the pKa will result in protonation and enhanced solubility.
-
Prepare a series of buffers with different pH values around the pKa of the compound.
-
Determine the solubility of the compound in each buffer using a shake-flask method and a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Select the buffer that provides the desired solubility and is compatible with the biological assay.
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[8][9]
Materials:
-
Thiophene-containing compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 2-10% w/v).
-
Prepare a concentrated stock solution of the thiophene compound in a minimal amount of an organic solvent like DMSO or ethanol.
-
While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution dropwise.
-
Continue stirring the mixture at room temperature for 1-24 hours to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized thiophene compound.
Protocol 4: Nanoparticle Formulation
Reducing the particle size of a drug to the nanoscale increases its surface area, which can enhance its dissolution rate and solubility.[10][11]
Materials:
-
Thiophene-containing compound
-
Polymer (e.g., PLGA, HSA) or lipid-based carriers
-
Appropriate organic solvent
-
Aqueous solution (often containing a surfactant)
-
Homogenizer or sonicator
Procedure (Nanoprecipitation Method):
-
Dissolve the thiophene-containing compound and a carrier polymer in a water-miscible organic solvent.
-
Inject this organic solution into an aqueous solution containing a stabilizer (e.g., a surfactant) under constant stirring.
-
The rapid solvent diffusion leads to the precipitation of the compound and polymer as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be used directly or lyophilized for storage.
Frequently Asked Questions (FAQs)
Q1: Why do my thiophene-containing compounds have low aqueous solubility?
Thiophene itself is a nonpolar, aromatic heterocyclic compound that is insoluble in water.[12] Its derivatives often retain this hydrophobic character, leading to poor solubility in aqueous solutions. The planarity of the thiophene ring can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[13]
Q2: What is the best starting point for improving the solubility of a novel thiophene derivative?
For initial screening in biological assays, using a cosolvent like DMSO to prepare a concentrated stock solution is the most straightforward approach.[6] However, it is critical to ensure the final DMSO concentration in the assay is non-toxic to the cells or biological system. If solubility issues persist at non-toxic cosolvent concentrations, exploring complexation with cyclodextrins is a recommended next step due to its effectiveness and relatively simple protocol.[7][9]
Q3: Can I use a combination of solubility enhancement techniques?
Yes, a combination of methods can be more effective than a single approach. For instance, using a cosolvent in conjunction with cyclodextrins can have a synergistic effect on solubility.[14][15] Similarly, pH adjustment can be combined with other techniques. However, it is important to optimize the formulation to ensure compatibility and stability.
Q4: How do I choose the right cyclodextrin for my compound?
The choice of cyclodextrin depends on the size and shape of the thiophene compound. β-cyclodextrins and their derivatives, like HP-β-CD, are often suitable for many drug-like molecules.[8] It is advisable to screen a few different types of cyclodextrins (α-, β-, and γ-CD and their derivatives) to find the one that provides the best solubility enhancement.
Q5: What are the potential downsides of using solubility enhancers in biological assays?
It is crucial to evaluate the potential effects of the solubility-enhancing agents themselves on the biological assay. Cosolvents can exhibit toxicity at higher concentrations. Surfactants can denature proteins or disrupt cell membranes. Cyclodextrins can sometimes extract cholesterol from cell membranes. Therefore, it is essential to include appropriate vehicle controls in your experiments to account for any effects of the formulation components.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. mdpi.com [mdpi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of cyclodextrin and cosolvent on the solubility and antioxidant activity of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing byproducts in aldol condensation of heterocyclic ketones"
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing byproducts during the aldol condensation of heterocyclic ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the aldol condensation of heterocyclic ketones in a question-and-answer format.
Question 1: My reaction is producing a complex mixture of products with a low yield of the desired compound. What are the likely causes and how can I improve selectivity?
Answer: A complex product mixture in a crossed aldol condensation is often due to competing side reactions. The primary culprits are typically self-condensation of the ketone and self-condensation of the aldehyde (if it possesses α-hydrogens). To enhance the selectivity for the desired crossed-aldol product, consider the following strategies:
-
Choice of Reactants: The most effective strategy is to use an aldehyde that cannot enolize, meaning it lacks α-hydrogens. Aromatic aldehydes like benzaldehyde are ideal for this purpose as they can only act as the electrophile.[1]
-
Reaction Order and Rate of Addition: Slowly adding the enolizable ketone to a mixture of the non-enolizable aldehyde and the base can minimize the self-condensation of the ketone.
-
Pre-formation of the Enolate: For complete control, the enolate of the heterocyclic ketone can be pre-formed by using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). This ensures that the ketone is completely converted to its enolate before the aldehyde is introduced, preventing self-condensation.
Question 2: I am observing the formation of an alcohol and a carboxylic acid as byproducts, especially when using a strong base. What is this side reaction and how can it be minimized?
Answer: This side reaction is the Cannizzaro reaction, which occurs with aldehydes that lack α-hydrogens in the presence of a strong base.[1] The aldehyde undergoes a disproportionation reaction to yield a primary alcohol and a carboxylic acid. To minimize the Cannizzaro reaction:
-
Use a Milder Base: If the Cannizzaro reaction is significant, consider using a weaker base than sodium or potassium hydroxide.
-
Optimize Base Concentration: Use the minimum effective concentration of the base.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the Cannizzaro reaction relative to the desired aldol condensation.
Question 3: My reaction is sluggish, and the yield is low. How can I drive the reaction to completion?
Answer: Low yields can stem from an unfavorable equilibrium in the initial aldol addition step.[1] To shift the equilibrium towards the product, you can:
-
Promote Dehydration: The aldol addition is often reversible, but the subsequent dehydration to the α,β-unsaturated ketone (the condensation product) is typically irreversible. Heating the reaction mixture will promote this dehydration step and drive the overall reaction forward.[1]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly impact the reaction rate. For instance, polar aprotic solvents can sometimes be more effective than protic solvents. Experimenting with different base and solvent combinations is recommended.
Question 4: The desired product is an oil and is difficult to purify. What purification techniques are most effective?
Answer: Purifying oily products can be challenging. The following techniques are recommended:
-
Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities.
-
Column Chromatography: This is a highly effective method for purifying oils. A suitable solvent system (eluent) must be determined to achieve good separation of the product from byproducts and unreacted starting materials.[1]
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an excellent purification method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and how does it relate to heterocyclic ketones?
A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic or heterocyclic carbonyl compound that lacks an α-hydrogen.[2] In the context of this topic, it typically involves the reaction of a heterocyclic ketone (like 2-acetylpyridine or 2-acetylthiophene) with an aromatic aldehyde (like benzaldehyde).
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base plays a crucial role in deprotonating the α-carbon of the ketone to form the enolate nucleophile.
-
Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and are effective for many Claisen-Schmidt condensations.[3]
-
Very strong bases like lithium diisopropylamide (LDA) can be used to irreversibly form the enolate, which provides greater control over the reaction and minimizes self-condensation.
-
Weaker bases or catalysts like primary amines (e.g., glycine) have also been shown to be effective, sometimes offering milder reaction conditions.[4][5]
Q3: What is the role of the solvent in these reactions?
A3: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.
-
Protic solvents like ethanol are commonly used as they are good at solvating the ionic intermediates.[2][3]
-
Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed.
-
Solvent-free conditions , such as grinding the reactants together, have been shown to be an environmentally friendly and efficient alternative for some Claisen-Schmidt condensations.[3][6]
Q4: How can I monitor the progress of my aldol condensation?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Quantitative Data Summary
The following tables summarize yields for the Claisen-Schmidt condensation of various heterocyclic ketones with aromatic aldehydes under different reaction conditions.
Table 1: Yields of Chalcone Derivatives from 2-Hydroxyacetophenone and Substituted Benzaldehydes [3]
| 2-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 |
Table 2: Solvent Effects on the Aldol Condensation of Benzaldehyde and Acetone Catalyzed by Potassium Glycinate [5]
| Solvent System (v/v) | Yield (%) |
| DCM/acetone (1:1) | 41 |
| CHCl₃/acetone (1:1) | 36 |
| C₆H₆/acetone (1:1) | 35 |
| THF/acetone (1:1) | 35 |
| Et₂O/acetone (1:1) | 33 |
| EtOAc/acetone (1:1) | 35 |
| DMSO/acetone (1:1) | 30 |
| DMF/acetone (1:1) | 28 |
| H₂O/acetone (1:1) | 61 |
| H₂O/acetone (1:0.33) | 58 |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation of a Heterocyclic Ketone with an Aromatic Aldehyde
This protocol is a generalized procedure based on common laboratory practices for this reaction type.
Materials:
-
Heterocyclic ketone (e.g., 2-acetylpyridine) (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-20% aqueous or alcoholic solution)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the heterocyclic ketone (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.
-
With continuous stirring, add the NaOH or KOH solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for the desired amount of time (this can range from 15 minutes to 24 hours depending on the reactivity of the substrates). Monitor the reaction by TLC.[1][2]
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual base.
-
Further wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Allow the product to air dry or dry in a desiccator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
Protocol 2: Solvent-Free Grinding Method for Claisen-Schmidt Condensation [3][6]
This environmentally friendly protocol avoids the use of organic solvents in the reaction step.
Materials:
-
Heterocyclic ketone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0-2.0 eq)
-
Mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a porcelain mortar, combine the heterocyclic ketone (1.0 eq), the aromatic aldehyde (1.0 eq), and the solid base (1.0-2.0 eq).
-
Grind the mixture vigorously with the pestle for 10-15 minutes. The mixture may become a paste or a solid.
-
Add deionized water to the mortar and stir to dissolve any inorganic salts.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with deionized water.
-
Allow the product to dry. Recrystallization from a suitable solvent can be performed if further purification is needed.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.
Experimental Protocol: Direct Condensation Route
The most direct and scalable method for synthesizing this compound is the condensation of 2-acetylthiophene with an N,N-dimethylformamide acetal, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method avoids the multi-step process of a Mannich reaction followed by elimination and is generally high-yielding.
Reaction:
2-Acetylthiophene + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) → this compound + 2 CH₃OH
Procedure:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and a nitrogen inlet/outlet, charge 2-acetylthiophene and a suitable solvent (e.g., toluene, xylene, or neat if the reaction is run solvent-free).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere, which is crucial to prevent side reactions.
-
Reagent Addition: Begin agitation and slowly add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the reactor. A slight exotherm may be observed.
-
Heating and Reaction: Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) and maintain for 2-8 hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed. The methanol by-product is continuously removed during the reaction.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, the solvent and excess DMF-DMA are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane).
-
Drying: The purified solid is filtered, washed with a cold solvent, and dried under vacuum to a constant weight.
Data Presentation: Lab-Scale vs. Scale-Up Comparison
The following table provides a comparative summary of typical parameters for a laboratory-scale synthesis versus a pilot plant scale-up.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale-Up (10 kg) | Key Considerations for Scale-Up |
| 2-Acetylthiophene | 10.0 g (79.3 mmol) | 10.0 kg (79.3 mol) | Ensure high purity of starting material. |
| DMF-DMA | 11.3 g (95.1 mmol, 1.2 eq) | 11.3 kg (95.1 mol, 1.2 eq) | Addition rate must be controlled to manage exotherm. |
| Solvent (Toluene) | 50 mL | 50 L | Heat transfer becomes critical; ensure adequate jacket heating/cooling capacity. |
| Reaction Temperature | 110 °C (Reflux) | 110-115 °C (Reflux) | Hot spots can lead to side products; efficient stirring is essential. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor closely; reaction times may increase with scale. |
| Typical Yield | 85-95% | 80-90% | Yields may slightly decrease due to transfer losses and less efficient mixing. |
| Purification | Recrystallization | Controlled Crystallization | Cooling profiles must be carefully controlled to ensure desired particle size and purity. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the scale-up synthesis.
Q1: The reaction is sluggish or incomplete, even after extended heating. What are the possible causes and solutions?
-
Cause A: Insufficient Heat/Temperature. On a larger scale, achieving and maintaining a uniform temperature throughout the reactor can be challenging.
-
Solution: Verify the internal reactor temperature with a calibrated probe. Ensure the heating jacket fluid is at the correct temperature and flow rate. Improve agitation to ensure uniform heat distribution.
-
-
Cause B: Poor Quality Reagents. The presence of moisture or impurities in 2-acetylthiophene or DMF-DMA can inhibit the reaction.
-
Solution: Use reagents from a reputable supplier and ensure they meet specifications. DMF-DMA is moisture-sensitive; handle it under a nitrogen atmosphere.
-
-
Cause C: Inefficient Methanol Removal. The methanol by-product can shift the reaction equilibrium backward.
-
Solution: On a larger scale, ensure the distillation setup is efficient for removing the methanol as it forms. A Dean-Stark trap can be effective if a solvent like toluene is used.
-
Q2: The product is dark-colored and difficult to purify. How can this be prevented?
-
Cause A: Thermal Decomposition. Prolonged heating at high temperatures can cause the product or reactants to degrade, leading to colored impurities.
-
Solution: Do not exceed the recommended reaction temperature. Monitor the reaction closely and stop heating as soon as it is complete. Consider using a lower boiling point solvent if feasible.
-
-
Cause B: Oxygen Contamination. The presence of air at high temperatures can lead to oxidative side reactions.
-
Solution: Ensure the reactor is properly purged and maintained under an inert nitrogen atmosphere throughout the reaction and cooling phases.
-
Q3: The yield is significantly lower on a larger scale. What are the common reasons?
-
Cause A: Inefficient Mixing. As the reactor size increases, achieving homogeneous mixing becomes more difficult. This can lead to localized areas of low reagent concentration or poor heat transfer.
-
Solution: Optimize the stirrer speed and design (e.g., impeller type) for the specific reactor geometry and batch volume.
-
-
Cause B: Sub-optimal Crystallization. Isolating the product by crystallization can be less efficient at scale if not properly controlled.
-
Solution: Develop a robust crystallization protocol. This includes defining the cooling rate, agitation speed, and seeding strategy to ensure consistent product formation and easy filtration.
-
-
Cause C: Transfer Losses. Mechanical losses during transfers between the reactor, filter, and dryer are more significant at scale.
-
Solution: Streamline the process to minimize transfers. Ensure equipment is properly sized and designed for efficient product handling.
-
Q4: What are the main safety concerns when scaling up this synthesis?
-
A: The primary safety concerns are:
-
Flammability: Toluene and DMF-DMA are flammable. Ensure all equipment is properly grounded and bonded to prevent static discharge. Use intrinsically safe equipment in a well-ventilated area.
-
Exotherm Control: The reaction can be exothermic, especially during the addition of DMF-DMA. Add the reagent slowly and have an adequate cooling system in place to manage the heat generated.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the methanol by-product will increase the internal pressure. Ensure the reactor is properly vented through a condenser.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision process.
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting workflow for diagnosing low yield.
Validation & Comparative
Furan vs. Thiophene Analogs in Anticancer Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, furan and thiophene rings are prominent pharmacophores due to their ability to mimic phenyl rings, enhancing metabolic stability and modulating receptor interactions. This guide provides an objective, data-driven comparative analysis of furan and thiophene analogs in anticancer studies, focusing on their cytotoxic activity, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Analysis of Anticancer Activity
A key aspect of preclinical cancer research is the determination of a compound's cytotoxic potential, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a series of directly comparable 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones against various human cancer cell lines and a normal fibroblast cell line.
| Compound Class | Compound | Heterocycle | Cancer Cell Line | IC50 (µM)[1] |
| Pyrazolyl Chalcone | 7a | Furan | HepG2 (Liver) | > 50 |
| MCF7 (Breast) | 39.8 | |||
| A549 (Lung) | 35.2 | |||
| BJ1 (Normal) | > 50 | |||
| Pyrazolyl Chalcone | 7g | Thiophene | HepG2 (Liver) | 26.6 |
| MCF7 (Breast) | 32.4 | |||
| A549 (Lung) | 27.7 | |||
| BJ1 (Normal) | 45.1 | |||
| Reference Drug | Doxorubicin | - | HepG2 (Liver) | 21.6 |
| MCF7 (Breast) | 30.2 | |||
| A549 (Lung) | 28.3 |
These results suggest that in this particular chalcone scaffold, the thiophene-containing analog (7g) exhibited more potent anticancer activity against the tested liver and lung cancer cell lines compared to its furan counterpart (7a).[1] Notably, both compounds showed lower toxicity towards the normal BJ1 cell line compared to the cancer cell lines, indicating a degree of selectivity.
Signaling Pathways and Mechanisms of Action
Furan and thiophene analogs exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway Inhibition by Furan Analogs
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth and survival. Certain benzo[b]furan derivatives have been shown to inhibit this pathway.
Wnt/β-catenin Pathway Inhibition by Thiophene Analogs
The Wnt/β-catenin signaling pathway is another critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation. Thiophene derivatives have been investigated as inhibitors of this pathway.
References
Unraveling the Potency of Thiophene-Based Chalcones: A Comparative Guide to Their Structure-Activity Relationship
A deep dive into the molecular architecture of thiophene-based chalcones reveals a fascinating interplay between chemical structure and biological function. These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking a thiophene ring to another aromatic ring, have emerged as a promising scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutic agents.
The core structure of a chalcone, with its two aromatic rings and a reactive keto-ethylenic group, serves as a versatile template for chemical modification.[1] The incorporation of a thiophene ring, a five-membered sulfur-containing heterocycle, has been shown to significantly enhance the biological activities of these molecules.[2] Thiophene and its derivatives are key components in several commercially available drugs, highlighting their importance in medicinal chemistry.[2]
Anticancer Activity: A Tale of Substituents and Selectivity
Thiophene-based chalcones have demonstrated considerable potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[3][4] The cytotoxic effects of these compounds are highly dependent on the nature and position of substituents on both the thiophene and the phenyl rings.
A study on a series of chlorothiophene-based chalcone analogs revealed that specific substitutions can lead to potent and selective anticancer activity.[5] For instance, compounds C4 and C6 exhibited strong toxicity against WiDr colorectal cancer cells with IC50 values of 0.77 and 0.45 µg/mL, respectively, while showing promising selectivity towards normal cells.[5] Another investigation into bis-chalcone derivatives bearing a thiophene moiety found that compound 5a showed the strongest cytotoxic effect in A549 lung cancer cells (IC50 = 41.99 ± 7.64 μM).[2]
The structure-activity relationship (SAR) suggests that electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy, on the phenyl ring can significantly influence the anticancer potency. The position of these substituents also plays a crucial role.
Comparative Anticancer Activity of Thiophene-Based Chalcones (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a | A549 (Lung) | 41.99 ± 7.64 | [2] |
| 9b | A549 (Lung) | 92.42 ± 30.91 | [2] |
| C4 | WiDr (Colon) | 0.77 µg/mL | [5] |
| C6 | WiDr (Colon) | 0.45 µg/mL | [5] |
| AM4 | MCF-7 (Breast) | 19.354 µg/mL | [6] |
| Compound 27 | MCF-7 (Breast) | 7.4 | [7] |
| Compound 23e | - | 0.42 ± 0.019 (AChE inhibition) | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Prowess: Combating Bacterial and Fungal Threats
The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their antimicrobial properties.[9] Thiophene-based chalcones have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
In one study, a series of 3-furan-1-thiophene-based chalcones were synthesized and evaluated for their antibacterial activity. Compound AM4 displayed a large inhibition zone of 27.13 mm against Streptococcus pyogenes (Gram-positive) and 23.30 mm against Pseudomonas aeruginosa (Gram-negative).[6] Another research effort focusing on heterocyclic chalcone analogues found that compounds p5 , f6 , and t5 had strong activities against both susceptible and resistant Staphylococcus aureus strains.[10]
The mechanism of antimicrobial action is believed to involve the interaction of the chalcone with microbial cell membranes or key enzymes.[6]
Comparative Antimicrobial Activity of Thiophene-Based Chalcones
| Compound | Microorganism | Activity | Reference |
| AM4 | Streptococcus pyogenes | Inhibition zone: 27.13 mm | [6] |
| AM4 | Pseudomonas aeruginosa | Inhibition zone: 23.30 mm | [6] |
| p5, f6, t5 | Staphylococcus aureus (susceptible & resistant) | Strong activity | [10] |
| Pyrazoline derivative of thiophene chalcone | Gram-positive & Gram-negative bacteria | Better inhibition than chloramphenicol | [11] |
| Ch4c (200 mg/ml) | Staphylococcus aureus | Inhibition zone: 22.62 ± 0.1551 mm | [12] |
| Ch4c (200 mg/ml) | Pseudomonas aeruginosa | Inhibition zone: 24 mm | [12] |
Taming Inflammation: The Anti-inflammatory Potential
Thiophene derivatives have long been recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[13] Chalcones incorporating a thiophene ring have also been investigated for their ability to modulate inflammatory pathways. A study on new chalcones synthesized from 2-acetyl thiophene demonstrated that these compounds exhibit moderate to considerable anti-inflammatory activity.[14][15] The mechanism of action is often associated with the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[13]
Experimental Corner: Methodologies and Protocols
Reproducibility and standardization are paramount in scientific research. This section provides an overview of the key experimental protocols used to evaluate the biological activities of thiophene-based chalcones.
Synthesis of Thiophene-Based Chalcones (Claisen-Schmidt Condensation)
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[5][16]
General Procedure:
-
An appropriate 2-acetylthiophene derivative is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of a substituted benzaldehyde is added to the solution.
-
A catalytic amount of a base (e.g., aqueous potassium hydroxide or sodium hydroxide) is added dropwise to the reaction mixture.[9]
-
The mixture is stirred at room temperature for a specified period, during which the product often precipitates out.
-
The solid product is then filtered, washed with water to remove the base, and recrystallized from an appropriate solvent to yield the pure chalcone.
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][6]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the thiophene-based chalcone derivatives for a specific duration (e.g., 48 hours).[2]
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment (Agar Well Diffusion Assay)
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[6]
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined volume of the test compound solution (at various concentrations) is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism to grow.
-
The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well.
-
The diameter of the zone of inhibition is measured in millimeters and is proportional to the antimicrobial activity of the compound.
Visualizing the Molecular Logic
To better understand the relationships and processes involved, the following diagrams illustrate the general synthesis workflow, a conceptual structure-activity relationship, and a potential signaling pathway affected by these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Thiophene Chalcones and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of thiophene chalcones and the widely-used chemotherapeutic agent, doxorubicin. This analysis is based on experimental data from peer-reviewed studies, focusing on their efficacy against various cancer cell lines, their mechanisms of action, and the experimental methodologies used to evaluate their cytotoxic properties.
Introduction to Thiophene Chalcones and Doxorubicin
Chalcones are a class of organic compounds that are precursors to flavonoids and are abundant in edible plants. Thiophene chalcones, which incorporate a thiophene ring in their structure, have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer properties. Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy to treat a variety of cancers. It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[1][2]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for various thiophene chalcone derivatives and doxorubicin across a range of cancer cell lines, as determined by the MTT assay. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions, such as incubation time.
Thiophene Chalcone Derivatives: IC50 Values
| Thiophene Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Incubation Time | Reference |
| Compound 5a | MCF-7 (Breast) | 7.87 ± 2.54 | 48h | [3] |
| HCT116 (Colon) | 18.10 ± 2.51 | 48h | [3] | |
| A549 (Lung) | 41.99 ± 7.64 | 48h | [3] | |
| Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 | 48h | [3] |
| Compound 9a | HCT116 (Colon) | 17.14 ± 0.66 | 48h | [3] |
| Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | 48h | [4] |
| MDA-MB-231 (Breast) | 5.27 ± 0.98 | 48h | [4] | |
| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | 48h | [4] |
| MDA-MB-231 (Breast) | 21.58 ± 1.50 | 48h | [4] | |
| Chalcone 3c | MCF-7 (Breast) | 5.52 | 48h | [5] |
| Compound 15e | A549 (Lung) | 6.3 ± 0.9 | Not Specified | [6] |
| Compound 5c | HEP2 (Laryngeal) | 12 µg/mL | Not Specified | [7] |
| MCF7 (Breast) | 9.5 µg/mL | Not Specified | [7] | |
| Compound C4 | WiDr (Colorectal) | 0.77 µg/mL | Not Specified | [8] |
| Compound C6 | WiDr (Colorectal) | 0.45 µg/mL | Not Specified | [8] |
Doxorubicin: IC50 Values
| Cancer Cell Line | IC50 (µM) | Incubation Time | Reference |
| HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 | 24h | [9] |
| Huh7 (Hepatocellular Carcinoma) | > 20 | 24h | [9] |
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 | 24h | [9] |
| VMCUB-1 (Bladder Cancer) | > 20 | 24h | [9] |
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 | 24h | [9] |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 | 24h | [9] |
| A549 (Lung Cancer) | > 20 | 24h | [9] |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 | 24h | [9] |
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 | 24h | [9] |
| M21 (Melanoma) | 2.77 ± 0.20 | 24h | [9] |
| AMJ13 (Breast Cancer) | 223.6 µg/mL | Not Specified | [10][11] |
| HEP2 (Laryngeal) | 11 µg/mL | Not Specified | [7] |
| MCF7 (Breast) | 5.5 µg/mL | Not Specified | [7] |
Mechanisms of Cytotoxicity
Thiophene Chalcones: Induction of Apoptosis and Cell Cycle Arrest
Several studies indicate that thiophene chalcones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][7] The proposed mechanisms involve both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: Thiophene chalcones have been shown to modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.[3]
-
Extrinsic Pathway: Some thiophene chalcones can also trigger the extrinsic pathway by upregulating the expression of death receptors on the cell surface. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.
-
Cell Cycle Arrest: In addition to inducing apoptosis, thiophene chalcones have been observed to cause cell cycle arrest at different phases, such as G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[7]
Doxorubicin: A Multi-faceted Mechanism of Action
Doxorubicin's cytotoxicity is more complex and involves several mechanisms of action.[1][2][12]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which generates free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[12]
-
Membrane Damage: It can also interact with cell membranes, altering their fluidity and function.[1]
Experimental Protocols: MTT Assay for Cytotoxicity
The most frequently cited method for determining the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color, which is proportional to the number of viable cells, is then measured using a spectrophotometer at a wavelength of 570-590 nm.[13]
General Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene chalcone or doxorubicin for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. clyte.tech [clyte.tech]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. benchchem.com [benchchem.com]
"validation of the anticancer activity of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in vivo"
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Chalcones, a class of aromatic ketones, and their heterocyclic analogs, particularly those incorporating a thiophene moiety, have emerged as a promising scaffold for the development of new cancer therapeutics. While in vitro studies provide initial insights into their cytotoxic potential, in vivo validation is a critical step in the preclinical development pipeline. This guide provides a comparative overview of the in vivo anticancer activity of thiophene-based chalcones and related derivatives, with a focus on experimental data and methodologies to aid researchers in this field. As direct in vivo anticancer studies on 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one are not publicly available, this guide will draw comparisons with structurally related compounds that have undergone in vivo evaluation.
Comparative Analysis of In Vivo Anticancer Efficacy
The following tables summarize the in vivo anticancer activity of various thiophene-containing and other chalcone derivatives from published preclinical studies. These data offer a comparative perspective on their potential as therapeutic agents.
Table 1: In Vivo Antitumor Activity of Thiophene-Containing Compounds
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference |
| BU17 (Tetrahydrobenzo[b]thiophene derivative) | BALB/c mice | CT26 murine colon carcinoma xenograft | 10 mg/kg, i.p., every other day for 2 weeks | Significant tumor growth inhibition and increased mouse survival compared to control.[1] | [1] |
| Tetra-substituted Thiophenes (PI3K Inhibitors) | Nude mice | NCI-H1975 human non-small cell lung cancer xenograft | Oral administration (dosage not specified) | Good in vivo oral antitumor activity. | [2] |
Table 2: In Vivo Antitumor Activity of Other Chalcone Derivatives
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference |
| Piperonal Substituted Chalcone (C2) | Female Wistar rats | MNU-induced mammary tumor | 12.5, 25, and 50 mg/kg, p.o. | Remarkable dose-dependent antitumor activity, with the highest dose showing activity comparable to paclitaxel.[3][4] | [3][4] |
| Phenstatin-based Indole-linked Chalcone (9a) | NOD-SCID mice | AW13516 oral cancer xenograft | Not specified | Significant reduction in oral cancer xenograft growth.[5] | [5][6] |
| Trans-chalcone (TChal) | Nude mice | BT-20 human breast cancer xenograft | 5 mg/kg and 50 mg/kg, by gavage | Dose-dependent reduction in tumor weight and volume.[3] | [7] |
| Chalcone-indole hybrid (9) | Nude mice | HepG2 human hepatocarcinoma xenograft | Not specified | Suppressed tumor growth.[8] | [8] |
| Chalcone derivative (L2H17) | BALB/c mice | CT26 colon cancer xenograft | 10 mg/kg, i.p. | Marked anti-tumor activity.[9] | [9] |
Experimental Protocols: A Guide to In Vivo Validation
Detailed and reproducible experimental protocols are fundamental for the validation of anticancer agents. Below are summaries of methodologies employed in the in vivo studies of the compared chalcone derivatives.
General Xenograft Tumor Model Protocol
This protocol outlines a general workflow for establishing and evaluating the efficacy of a test compound in a xenograft mouse model.
Caption: General workflow for a xenograft tumor model study.
Chemically-Induced Tumor Model: MNU-Induced Mammary Tumors in Rats
This protocol describes the induction of mammary tumors using a chemical carcinogen, providing an alternative to xenograft models.
-
Animal Model: Female Wistar rats (45-50 days old) are used.[3][4]
-
Tumor Induction: A single subcutaneous injection of N-methyl-N-nitrosourea (MNU) at a dose of 65 mg/kg is administered beneath the mammary gland.[3][4]
-
Monitoring: Rats are observed and palpated weekly to monitor the development, location, and size of mammary tumors.[3][4]
-
Treatment Initiation: Eight weeks post-induction, the rats are randomized into treatment and control groups.[3][4]
-
Compound Administration: The test compound (e.g., piperonal substituted chalcone C2) is administered orally at various doses (e.g., 12.5, 25, and 50 mg/kg).[3][4]
-
Endpoint Analysis: After a defined treatment period, animals are euthanized, and tumors are excised for weighing and histological evaluation to assess hyperplasia and other pathological changes.[3][4]
Signaling Pathways Targeted by Thiophene-Based Chalcones
Thiophene-containing chalcones exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is vital for rational drug design and development.
Key Anticancer Signaling Pathways
Caption: Major signaling pathways modulated by thiophene chalcones.
Conclusion
While direct in vivo anticancer data for this compound remains to be published, the comparative analysis of structurally related thiophene-containing chalcones and other chalcone derivatives provides a strong rationale for its further investigation. The in vivo studies on compounds like BU17, piperonal substituted chalcone, and various chalcone hybrids demonstrate the potential of this chemical class to significantly inhibit tumor growth in various cancer models. The diverse mechanisms of action, including the modulation of key signaling pathways such as NF-κB, STAT3, and p53, as well as the inhibition of tubulin polymerization, underscore the multifaceted anticancer properties of these compounds. The experimental protocols outlined in this guide offer a foundational framework for researchers to design and execute robust in vivo validation studies. Future research should focus on conducting comprehensive preclinical evaluations of promising thiophene chalcones, including pharmacokinetic and toxicology studies, to pave the way for their potential clinical development as novel anticancer agents.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 4. ajpps.org [ajpps.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular docking analysis of phenstatin based indole linked chalcones as anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-chalcone suppresses tumor growth mediated at least in part by the induction of heme oxygenase-1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comment on: an orally antitumor chalcone hybrid inhibited HepG2 cells growth and migration as the tubulin binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemopreventive effect of chalcone derivative, L2H17, in colon cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Based Chalcones versus Established Tubulin Inhibitors: A Comparative Guide
A detailed analysis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one and its analogues in the context of microtubule-targeting anticancer agents.
Tubulin, the fundamental protein subunit of microtubules, remains a critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. Their disruption interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of a class of emerging tubulin inhibitors, thiophene-based chalcones, against well-established microtubule-targeting agents like Paclitaxel, Vinca alkaloids, and Colchicine. While specific experimental data for this compound is limited in the public domain, this guide will focus on the broader class of thiophene-based chalcones to which it belongs, drawing upon available research to contextualize its potential mechanism of action and efficacy.
The Landscape of Tubulin Inhibitors
Tubulin inhibitors are broadly categorized based on their effect on microtubule dynamics. They either inhibit the polymerization of tubulin into microtubules (destabilizing agents) or prevent the disassembly of microtubules (stabilizing agents).
-
Microtubule Destabilizing Agents: This category includes Vinca alkaloids (e.g., Vincristine, Vinblastine) and Colchicine. These agents bind to tubulin dimers and prevent their assembly into microtubules, leading to a net depolymerization of the microtubule network. Thiophene-based chalcones also fall into this category.
-
Microtubule Stabilizing Agents: The most prominent members of this class are the taxanes, such as Paclitaxel. They bind to the β-tubulin subunit of assembled microtubules, stabilizing them and preventing their depolymerization. This leads to the formation of dysfunctional microtubule bundles and mitotic arrest.
A Closer Look at Thiophene-Based Chalcones
Chalcones are a class of organic compounds characterized by an enone system linking two aromatic rings. Thiophene-containing chalcones have emerged as a promising class of anticancer agents, with studies indicating their potential as tubulin polymerization inhibitors. Research on thiophene analogues of chalcones has demonstrated that these compounds can exhibit significant antiproliferative activity against various cancer cell lines.[1]
The proposed mechanism of action for these compounds involves binding to the colchicine-binding site on β-tubulin. This interaction is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The result is a disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Comparative Analysis of Tubulin Inhibitors
The following table summarizes the key characteristics of thiophene-based chalcones in comparison to established tubulin inhibitors.
| Feature | Thiophene-Based Chalcones | Paclitaxel (Taxanes) | Vinca Alkaloids (e.g., Vincristine) | Colchicine |
| Mechanism of Action | Inhibition of tubulin polymerization (Microtubule Destabilizer) | Stabilization of microtubules, preventing depolymerization (Microtubule Stabilizer) | Inhibition of tubulin polymerization (Microtubule Destabilizer) | Inhibition of tubulin polymerization (Microtubule Destabilizer) |
| Binding Site on Tubulin | Colchicine-binding site on β-tubulin (proposed) | Taxane-binding site on β-tubulin within the microtubule lumen | Vinca domain on β-tubulin | Colchicine-binding site on β-tubulin |
| Effect on Microtubule Dynamics | Prevents assembly of tubulin dimers | Promotes polymerization and inhibits depolymerization | Inhibits tubulin polymerization and induces microtubule disassembly at high concentrations | Inhibits tubulin polymerization |
| Cell Cycle Arrest | G2/M phase[1] | G2/M phase | M phase | G2/M phase |
Experimental Data Summary
Quantitative data from studies on thiophene analogues of chalcones and other tubulin inhibitors are presented below. It is important to note that the specific activity of "this compound" has not been reported in the reviewed literature; the data for thiophene-based chalcones are representative of this class of compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors in Cancer Cell Lines
| Compound Class | Representative Compound(s) | Cell Line | IC50 (µM) |
| Thiophene-Based Chalcones | Thiophene analogues of chalcones | K562 (Leukemia) | Low micromolar to nanomolar range[1] |
| Taxanes | Paclitaxel | Various | Nanomolar range |
| Vinca Alkaloids | Vincristine | Various | Nanomolar range |
| Colchicine Derivatives | Colchicine | Various | Nanomolar to low micromolar range |
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound Class | Representative Compound(s) | IC50 (µM) |
| Thiophene-Based Chalcones | Thiophene analogues of chalcones | < 2 µM[1] |
| Taxanes | Paclitaxel | Promotes polymerization |
| Vinca Alkaloids | Vinblastine | ~0.7 µM |
| Colchicine Derivatives | Colchicine | ~1-2 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of tubulin inhibitors are provided below.
Tubulin Polymerization Assay
Objective: To determine the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
The reaction is initiated by adding GTP and warming the solution to 37°C in a temperature-controlled spectrophotometer.
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. Control reactions include a vehicle control (DMSO) and a known inhibitor (e.g., Colchicine) or stabilizer (e.g., Paclitaxel).
-
The absorbance at 340 nm is recorded at regular intervals for a set period (e.g., 60 minutes).
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by flow cytometry. Since cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G1 phase, they will exhibit twice the fluorescence intensity.
Methodology:
-
Cancer cells are treated with the test compound at a specific concentration for a defined period.
-
The cells are then harvested, washed, and fixed in a cold fixative such as 70% ethanol.
-
The fixed cells are washed and treated with RNase to remove RNA, which can also be stained by PI.
-
The cells are then stained with a PI solution.
-
The DNA content of a large population of cells is analyzed using a flow cytometer.
-
The resulting data is displayed as a histogram, showing the number of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates that the compound induces cell cycle arrest at this stage.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of tubulin inhibitor-induced apoptosis and a typical experimental workflow for a tubulin polymerization assay.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Experimental workflow for a tubulin polymerization assay.
References
A Comparative Guide to the Biological Evaluation of Thiophene Analogues of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Thiophene analogues of chalcones represent a promising class of compounds with a wide spectrum of biological activities. Their versatile scaffold allows for diverse chemical modifications, leading to potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an objective comparison of the performance of various thiophene chalcone analogues, supported by experimental data from recent studies.
Quantitative Data Summary
The biological activity of thiophene chalcone analogues is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the quantitative data from several studies, offering a comparative overview of the efficacy of different analogues.
Table 1: Anticancer Activity of Thiophene Chalcone Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-chalcone derivative 15e | A549 (Lung) | 6.3 ± 0.9 | [1] |
| Bis-chalcone derivative 5a | A549 (Lung) | 41.99 ± 7.64 | [2] |
| Bis-chalcone derivative 9b | A549 (Lung) | 92.42 ± 30.91 | [2] |
| Bis(thienyl) chalcone (compound 27) | MCF-7 (Breast) | 7.4 | [3] |
| Chalcone-sulfonamide derivative 4 | MCF-7 (Breast) | Lower than Tamoxifen | [4] |
| Thiophene-substituted chalcone–ruthenium complex 18 | HeLa (Cervical) | 22.9–76.8 | [5] |
| Chalcone–indole hybrid 42 | Various | 0.23–1.8 | [5] |
| Chalcone–imidazole hybrid 28 | Various | 1.123–20.134 | [5] |
| Chalcone–imidazole hybrid 29 | Various | 0.597–19.995 | [5] |
Table 2: Antimicrobial Activity of Thiophene Chalcone Analogues
| Compound/Analogue | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazoline derivative of a bis-chalcone | Gram-positive & Gram-negative bacteria | Better than Chloramphenicol | [6] |
| Thiophene−chalcone hybrid 217 | S. aureus | 219.1 | [7] |
| Thiophene−chalcone hybrid 217 | P. aeruginosa | 441.9 | [7] |
| Thiophene−chalcone hybrid 217 | E. faecalis | 338.5 | [7] |
| Chalcone derivative Ch4c | S. aureus (MDR) | 200 (22.62 mm inhibition zone) | [8] |
| Chalcone derivative Ch4c | P. aeruginosa (MDR) | 200 (24 mm inhibition zone) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of thiophene chalcone analogues.
Protocol 1: In Vitro Anticancer Activity - MTT Assay[9]
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiophene chalcone analogue stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene chalcone analogue in the complete medium. Replace the old medium with the compound dilutions. Include vehicle control (DMSO) and negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the control.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC)[10]
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Thiophene chalcone analogue stock solution
-
96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., Chloramphenicol, Fluconazole)[6][9]
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the thiophene chalcone analogue in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry[2][9]
This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Materials:
-
Treated and control cancer cells
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the thiophene chalcone analogue at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key biological pathways targeted by thiophene chalcone analogues and the workflows of the experimental procedures.
Caption: Anticancer mechanism of thiophene chalcones.
Caption: Anti-inflammatory mechanism of thiophene chalcones.
Caption: Workflow for thiophene chalcone evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
A Comparative Guide to In Silico Docking of Thiophene Chalcones with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of various thiophene chalcone derivatives against a range of protein targets implicated in diseases such as cancer, inflammation, and bacterial infections. The information presented herein is collated from multiple research articles, offering a comprehensive overview supported by experimental data and detailed methodologies. Thiophene chalcones, a class of organic compounds containing a thiophene ring, are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[3] Understanding the interactions between thiophene chalcones and their protein targets at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Docking Performance of Thiophene Chalcones
The following table summarizes the in silico docking results of various thiophene chalcone derivatives against several key protein targets. The data includes the protein target, the specific thiophene chalcone derivative, the docking score (a measure of binding affinity, where a more negative value indicates a stronger interaction), and the corresponding reference study.
| Protein Target | Thiophene Chalcone Derivative | Docking Score (kcal/mol) | Reference |
| Estrogen Receptor Alpha (ERα) | Compound 6 (a bis-chalcone) | -10.32 | [4] |
| Cyclooxygenase-1 (COX-1) | Thiophene-bearing pyrimidine (4d) | -4.93 | [5] |
| Cyclooxygenase-2 (COX-2) | Thiophene-bearing pyrimidine (4d) | -5.12 | [5] |
| Dihydropteroate Synthase (DHPS) | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | -6.27 | |
| Dihydropteroate Synthase (DHPS) | 1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -5.35 | [6] |
| Dihydropteroate Synthase (DHPS) | 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -5.77 | [6] |
| EGFR-TK | Compound L5 | -11.4 | [7] |
| EGFR-TK | Compound L3 | -10.4 | [7] |
| Penicillin-Binding Proteins (1MWT) | 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | -6.9 | |
| Staphylocoagulase (1NU7) | 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | -7.1 | [8] |
| Acetylcholinesterase (AChE) | Compound A3 | -11.7 | [9] |
| Acetylcholinesterase (AChE) | Compound A8 | -11.6 | [9] |
| Pancreatic Lipase (PL) | Compound A9 | -10.7 | [9] |
Experimental Protocols for In Silico Docking
The following is a generalized methodology for performing in silico docking studies with thiophene chalcones, based on protocols described in the cited literature.[10][11]
1. Software: Commonly used software for molecular docking studies includes AutoDock Vina, PyRx, Schrodinger Maestro, and Molegro Virtual Docker.[10][11][12]
2. Ligand Preparation:
-
2D to 3D Conversion: The 2D structure of the thiophene chalcone derivative is drawn using chemical drawing software and then converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MM2) to obtain a stable, low-energy conformation.[10]
-
Charge Assignment and Rotatable Bonds: Appropriate atomic charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
3. Protein Preparation:
-
Retrieval of Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preparation for Docking: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.[5] Hydrogens are added, and appropriate charges are assigned.
4. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[10]
-
Running the Simulation: The docking simulation is executed, during which the software explores various conformations and orientations of the ligand within the defined grid box. The program then generates multiple binding poses.[10]
5. Analysis of Docking Results:
-
Binding Affinity: The predicted binding affinities (docking scores) for each pose are analyzed. These scores are typically reported in kcal/mol, with more negative values indicating a stronger predicted binding affinity.[10]
-
Visualization and Interaction Analysis: The binding poses with the best scores are visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene chalcone and the amino acid residues of the target protein.
Visualizations
Workflow for In Silico Docking Studies
Inhibition of the NF-κB Signaling Pathway by Thiophene Chalcones
Chalcones have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is a crucial player in inflammation and carcinogenesis.[13] Some chalcones can suppress NF-κB activity by inhibiting IκB kinases (IKKs), which are responsible for the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[13][14] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[13]
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of mono- and bis-chalcones containing thiophene"
A Comparative Guide to Thiophene-Containing Mono- and Bis-Chalcones: Synthesis, Spectroscopic Properties, and Biological Activities
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The incorporation of a thiophene ring into their structure, either as a mono- or bis-chalcone derivative, has been a focal point of research to enhance their therapeutic potential. This guide provides a comparative overview of thiophene-containing mono- and bis-chalcones, detailing their synthesis, spectroscopic characterization, and biological activities, with a focus on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of these compounds.
Synthesis and Spectroscopic Characterization
The primary method for synthesizing both mono- and bis-chalcones containing a thiophene moiety is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a thiophene-2-carbaldehyde or a related derivative.[1][4] For bis-chalcones, a dialdehyde or a diacetyl compound is typically used to create the dimeric structure.[1][5]
The structural confirmation of these synthesized chalcones relies on various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Representative Thiophene-Containing Chalcones
| Compound Type | Spectroscopic Method | Characteristic Peaks/Signals | Reference |
| Bis-Chalcone | IR | Carbonyl (-C=O) stretch at ~1648 cm⁻¹ | [1][5] |
| ¹H-NMR | Doublets for trans-ethylenic protons at ~7.20 ppm and ~8.04 ppm (J = 15.3 Hz) | [5] | |
| ¹³C-NMR | Carbonyl group signal at ~182.0-187.3 ppm | [1] | |
| GC-MS | Presence of the characteristic molecular ion peak | [5] | |
| Mono-Chalcone | IR | Carbonyl (-C=O) stretch at ~1626.77 cm⁻¹ | |
| ¹H-NMR | Signals corresponding to aromatic and ethylenic protons | [3] | |
| UV-Vis | Electronic transitions n → π* (~422 nm) and π → π* (~275 nm) |
Comparative Biological Activity
Extensive research has demonstrated that thiophene-containing chalcones exhibit a wide range of biological activities, including antibacterial and anticancer effects.[1][5] Comparative studies suggest that bis-chalcones may exhibit enhanced biological activity compared to their mono-chalcone counterparts.[1]
Anticancer Activity
Thiophene-based chalcones have shown significant cytotoxicity against various cancer cell lines.[6][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][4]
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bis-Chalcone 5a | A549 (Lung) | 41.99 ± 7.64 | [1] |
| MCF7 (Breast) | 7.87 ± 2.54 | [9] | |
| HCT116 (Colon) | 18.10 ± 2.51 | [9] | |
| Bis-Chalcone 5b | MCF7 (Breast) | 4.05 ± 0.96 | [9] |
| Bis-Chalcone 9a | HCT116 (Colon) | 17.14 ± 0.66 | [9] |
| Bis-Chalcone 9b | A549 (Lung) | 92.42 ± 30.91 | [1] |
| Mono-Chalcone 15e | A549 (Lung) | 6.3 ± 0.9 | [4] |
| Bis(thienyl) chalcone 27 | MCF7 (Breast) | 7.4 | [10] |
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria.[5][11] The activity is often assessed by measuring the zone of inhibition in disk diffusion assays and determining the Minimum Inhibitory Concentration (MIC).
Table 3: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 mg/ml | Reference |
| Thiophene Chalcone Ch4c | Staphylococcus aureus | 22.62 ± 0.1551 | [2] |
| Pseudomonas aeruginosa | 24 | [2] |
Experimental Protocols
General Synthesis of Thiophene-Containing Bis-Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of bis-chalcones by reacting a bis(ethan-1-one) precursor with thiophene-2-carbaldehyde.[1]
-
Preparation of Bis(ethan-1-one) Precursors: Bis-alkylation of 4-hydroxyacetophenone with a suitable dibromo compound in the presence of potassium hydroxide (KOH).[1]
-
Condensation Reaction: The prepared bis(ethan-1-one) is reacted with two equivalents of thiophene-2-carbaldehyde in ethanol.
-
Catalyst: Potassium hydroxide (KOH) is used as the base catalyst.
-
Reaction Conditions: The reaction mixture is refluxed.
-
Product Isolation: The resulting bis-chalcone precipitates and is isolated by filtration.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the synthesized chalcones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF7) are seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the chalcone compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to untreated control cells.
Antibacterial Disk Diffusion Assay
This method is used to assess the antibacterial activity of the synthesized compounds.[5]
-
Media Preparation: A nutrient broth medium is prepared and sterilized.
-
Bacterial Inoculation: The surface of the agar plates is uniformly inoculated with the test bacteria (e.g., S. aureus, E. coli).
-
Disk Application: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Apoptotic Signaling Pathway
Some thiophene-containing bis-chalcones have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic genes and the activation of caspases.[9][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Evaluating the Selectivity of Chlorothiophene-Based Chalcones for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against malignant cells while exhibiting minimal toxicity to healthy tissues is a central challenge in drug discovery. Chlorothiophene-based chalcones have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the selectivity of these compounds, focusing on key examples and the underlying molecular mechanisms.
Quantitative Comparison of Cytotoxicity
A critical measure of a compound's efficacy and potential therapeutic window is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The selectivity of a compound is often expressed as the Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
Recent studies have investigated a series of nine chlorothiophene-based chalcone analogs for their anticancer activity.[1] Among these, two compounds, (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C4) and (E)-1-(5-chlorothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C6) , demonstrated significant cytotoxicity against the WiDr colorectal cancer cell line.[1]
| Compound | Cancer Cell Line | IC50 (µg/mL)[1] | Normal Cell Line Toxicity[1] | Selectivity Index (SI) |
| C4 | WiDr (Colorectal) | 0.77 | Non-toxic | Not Quantitatively Determined |
| C6 | WiDr (Colorectal) | 0.45 | Moderate toxicity | Not Quantitatively Determined |
| 5-Fluorouracil | WiDr (Colorectal) | >100 | - | - |
| Cisplatin | WiDr (Colorectal) | 3.2 | - | - |
While specific IC50 values for normal cell lines were not provided in the primary study, the qualitative assessment indicates that compound C4 exhibits a more favorable selectivity profile due to its lack of toxicity towards normal cells, suggesting a potentially high SI value.[1] In contrast, the moderate toxicity of C6 to normal cells suggests a lower, though still potentially significant, selectivity.[1] The significantly lower IC50 values of both C4 and C6 compared to the standard chemotherapeutic agent 5-Fluorouracil highlight their potent anticancer activity.[1]
Mechanism of Action: Targeting Apoptotic Pathways
The selectivity of chlorothiophene-based chalcones is intrinsically linked to their mechanism of action, which involves the modulation of key signaling pathways that are often dysregulated in cancer cells. Computational analysis of compounds C4 and C6 has indicated that they likely exert their cytotoxic effects through interactions with the anti-apoptotic proteins MDM2 and Bcl-2.[1] This interaction disrupts the negative regulation of the p53 tumor suppressor protein, leading to the induction of apoptosis.
p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancer cells, p53 is inactivated through various mechanisms, including overexpression of its negative regulator, MDM2. Chlorothiophene-based chalcones are thought to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, and repress anti-apoptotic genes, like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.
Caption: Proposed mechanism of chlorothiophene-based chalcones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of chlorothiophene-based chalcones.
Synthesis of Chlorothiophene-Based Chalcones (Claisen-Schmidt Condensation)
The synthesis of the chlorothiophene-based chalcone analogs was achieved through a Claisen-Schmidt condensation reaction.[1]
-
Reactant Preparation: A mixture of an appropriate 2-acetyl-chlorothiophene derivative (e.g., 2-acetyl-5-chlorothiophene) (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in methanol.
-
Catalyst Addition: A solution of potassium hydroxide (40% in water) is added to the reaction mixture as a catalyst.
-
Reaction: The mixture is stirred at room temperature for a specified period (e.g., 24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.
-
Purification: The resulting precipitate (the chalcone product) is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized chalcones against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., WiDr) are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chlorothiophene-based chalcones (and control drugs) for a specified incubation period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Chlorothiophene-based chalcones represent a promising avenue for the development of selective anticancer agents. The high potency of compounds like C4 and C6 against colorectal cancer cells, coupled with the favorable qualitative selectivity profile of C4, underscores their therapeutic potential.[1] The proposed mechanism of action, involving the reactivation of the p53 tumor suppressor pathway through the inhibition of MDM2 and Bcl-2, provides a strong rationale for their selective cytotoxicity towards cancer cells.[1] Further investigations, particularly those that quantify the cytotoxicity of these compounds against a panel of normal cell lines, are warranted to precisely determine their selectivity indices and to advance the most promising candidates towards preclinical and clinical development.
References
Bridging the Gap: A Comparative Guide to Computational and Experimental Cross-Validation of Thiophene Derivatives
Thiophene and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] The convergence of computational modeling and experimental validation is crucial in accelerating the drug discovery pipeline for these heterocyclic compounds.[1][3] This guide provides a comparative overview of computational predictions and their experimental validation for a series of thiophene derivatives, offering researchers, scientists, and drug development professionals a clear perspective on the synergy between in silico and in vitro methodologies.
I. Biological Activity: Correlating In Silico Predictions with In Vitro Efficacy
A primary application of computational chemistry in drug discovery is the prediction of a molecule's biological activity. Molecular docking, a key computational technique, estimates the binding affinity of a ligand to a biological target.[3][4] The strength of these predictions is ultimately determined by their correlation with experimental results, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).[3][4]
Table 1: Comparison of Computational Docking Scores and Experimental Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Target Protein | Computational Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Thiophene Derivative A | Cyclooxygenase-2 (COX-2) | -9.8 | 7.5 | [3] |
| Thiophene Derivative B | Cyclooxygenase-2 (COX-2) | -9.2 | 10.2 | [3] |
| Thiophene Derivative C | Tumor Necrosis Factor-alpha (TNF-α) | -8.5 | 15.8 | [3] |
| Thiophene Derivative D | 5-Lipoxygenase (5-LOX) | -7.9 | 25.1 | [5][6] |
Table 2: Comparison of Predicted and Experimental Antimicrobial Activity of Pyrazolyl–thiazole Derivatives of Thiophene
| Compound | Bacterial Strain | Fungal Strain | Computational Docking Score (kcal/mol) | Experimental MIC (µg/mL) | Reference |
| PTT-1 | Escherichia coli | Aspergillus niger | -8.2 | 12.5 | [4] |
| PTT-2 | Staphylococcus aureus | Candida albicans | -7.9 | 25.0 | [4] |
| PTT-3 | Bacillus subtilis | Aspergillus oryzae | -8.5 | 12.5 | [4] |
II. Physicochemical and Spectroscopic Properties: A Dual Approach to Characterization
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the physicochemical and spectroscopic properties of molecules.[7][8] These theoretical calculations provide valuable insights that complement and help interpret experimental data from techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy.[7][9][10]
Table 3: Cross-Validation of Experimental and Computational Spectroscopic Data for Thiophene Derivatives
| Thiophene Derivative | Property | Experimental Value | Computational (DFT) Value | Reference |
| 2-Thiophene Carboxylic Acid | FT-IR (C=O stretch) | 1710 cm⁻¹ | 1712 cm⁻¹ | [7][9] |
| Thiophene Sulfonamide Derivative | UV-Vis (λmax) | 295 nm | 298 nm | [8][11] |
| Benzo[b]thiophene Derivative | ¹H-NMR (Thiophene proton) | 7.32 ppm | 7.30 ppm | [9][12] |
III. Experimental Protocols
Accurate experimental validation relies on well-defined and standardized protocols. Below are methodologies for common assays used to validate the biological activity of thiophene derivatives.
1. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Materials : Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer, test thiophene derivative, and a detection reagent.
-
Procedure :
-
A stock solution of the thiophene inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted.[3]
-
The COX-2 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control, and the IC50 value is calculated.[3]
2. Tumor Necrosis Factor-alpha (TNF-α) Production Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in cultured cells.[3]
-
Cell Line : Typically, human or murine macrophage-like cell lines such as THP-1 or RAW 264.7 are used.
-
Procedure :
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the thiophene inhibitor for a specified period (e.g., 1 hour).[3]
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, the cell supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using ELISA.
-
-
Data Analysis : The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in TNF-α production compared to the LPS-stimulated control.[3]
IV. Visualizing the Cross-Validation Workflow
The process of cross-validating computational and experimental results follows a logical workflow, ensuring a systematic and rigorous approach to drug discovery and development.
Caption: Workflow for Cross-Validation of Thiophene Derivatives.
This guide underscores the indispensable relationship between computational predictions and experimental validations in the study of thiophene derivatives. By systematically comparing in silico data with robust experimental results, researchers can enhance the efficiency and accuracy of the drug discovery process, ultimately leading to the development of novel and more effective therapeutics.[13]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
- 10. jchps.com [jchps.com]
- 11. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Safe Disposal of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar thiophene derivatives and general best practices for handling laboratory chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All operations involving this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Required Personal Protective Equipment (PPE):
| PPE Category | Description |
| Eye and Face Protection | Chemical safety goggles and a face shield must be worn. |
| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste disposal program.[1] Under no circumstances should this chemical be discarded down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.[1]
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[1]
2. Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
-
The label should also include the primary hazards associated with the compound, such as "Flammable," "Harmful," and "Irritant."[1]
3. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a well-ventilated, designated secondary containment area away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]
Spill Response Procedures
In the event of a spill, the following procedures should be followed:
| Step | Action |
| 1. Evacuate | Immediately evacuate the area and alert nearby personnel. |
| 2. Ventilate | Ensure the area is well-ventilated, preferably within a fume hood. |
| 3. Containment | For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. |
| 4. Cleanup | Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools to avoid ignition. |
| 5. Decontamination | Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| 6. Reporting | Report the spill to your institution's EHS department. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Essential Safety and Handling Guide for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes and airborne particles. |
| Face Protection | Face shield worn over safety goggles. | Required for procedures with a high risk of splashing or vigorous reaction. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the chemical.[2][3] |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from spills.[2] |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills and dropped objects.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
2. Weighing and Aliquoting:
-
Handle the solid compound with care to avoid generating dust.
-
Use a spatula for transfers.
-
If preparing solutions, add the solid to the solvent slowly.
3. Reaction Setup and Monitoring:
-
Set up reactions in the fume hood, ensuring all glassware is securely clamped.
-
Maintain a safe distance from the reaction and use a blast shield if there is a risk of explosion or splashing.
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, following established laboratory procedures.
-
Perform extractions and purifications within the fume hood.
Disposal Plan: Waste Management and Decontamination
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Dispose of any contaminated needles or sharp objects in a designated sharps container.
Decontamination:
-
Glassware: Decontaminate all glassware by rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Work Surfaces: Clean and decontaminate the fume hood and any other affected work surfaces with an appropriate cleaning agent.
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Below is a generalized workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
